5-(Trifluoromethyl)pyridin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVKIIEIXOMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352866 | |
| Record name | 5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74784-70-6 | |
| Record name | 5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Trifluoromethyl)pyridin-2-amine CAS number 74784-70-6
An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-2-amine (CAS: 74784-70-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 74784-70-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] This off-white crystalline solid is highly valued for its unique molecular architecture, which combines a reactive aminopyridine scaffold with a metabolically stable trifluoromethyl group.[1] The presence of the -CF3 moiety is particularly significant, as it can enhance critical properties of derivative compounds, such as lipophilicity, metabolic stability, and binding affinity, making it a sought-after intermediate in the design of novel pharmaceuticals and agrochemicals.[1][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols.
Physicochemical and Spectroscopic Properties
The physical and chemical attributes of this compound are foundational to its application in synthesis. These properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][5] |
| Synonyms | 2-Amino-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-2-pyridinamine | [1][6][7] |
| CAS Number | 74784-70-6 | |
| Molecular Formula | C6H5F3N2 | [1] |
| Molecular Weight | 162.11 g/mol | [8] |
| Appearance | Off-white to white solid crystalline powder | [1][9] |
| Melting Point | 45-49 °C | [10] |
| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg; 90-92 °C at 20 mbar | [1][10] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [10][11] |
| pKa | 4.55 ± 0.13 (Predicted) | [10] |
| Solubility | Slightly soluble in Chloroform and Methanol | [10] |
| Refractive Index | 1.479 | [1] |
| InChI Key | RSGVKIIEIXOMPY-UHFFFAOYSA-N | [6] |
| SMILES | Nc1ccc(cn1)C(F)(F)F |
Spectroscopic data including NMR, HPLC, and LC-MS are available from various commercial suppliers to confirm structural integrity and purity.[2]
Synthesis and Manufacturing
The synthesis of this compound typically involves the amination of a corresponding halogenated precursor. A common industrial route is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ammonia under elevated temperature and pressure.[3][12] This process leverages the greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic substitution.
A patent describes a general process for preparing amino-trifluoromethylpyridine compounds by reacting a halogeno-trifluoromethylpyridine with ammonia at temperatures between 50 to 200°C.[12] The precursor, 2-chloro-5-(trifluoromethyl)pyridine, can itself be synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[3][13][14]
Applications in Drug Discovery and Agrochemicals
This compound serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[1] Its trifluoromethyl group and aminopyridine core are desirable pharmacophores in modern drug design.
-
Oncology : The compound is a key building block for advanced kinase inhibitors. For instance, it was used in the development of PQR309, a potent, brain-penetrant, pan-class I PI3K/mTOR inhibitor investigated as a clinical candidate in oncology.[15] Related structures, 5-trifluoromethyl-2-aminopyrimidine derivatives, have been identified as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in cancer therapy.[16] It is also used as a reagent in the synthesis of selective urokinase plasminogen activator (uPA) inhibitors for non-cytotoxic cancer therapy.[17]
-
Inflammatory Diseases : Patent literature indicates its use in synthesizing imidazo[4,5-b]pyridine compounds, which are being explored for the treatment of inflammatory, autoimmune, and allergic diseases.[18]
-
Endocrine-Related Cancers : While not a direct application, related aminopyridine structures are being investigated to create novel pure androgen receptor (AR) antagonists to combat resistance in prostate cancer treatment.[19]
-
Agrochemicals : The trifluoromethylpyridine motif is a key structural feature in numerous active ingredients for crop protection, including herbicides and fungicides.[3] The stability and unique electronic properties imparted by the -CF3 group contribute to the efficacy and environmental persistence of these products.[1]
Experimental Protocols & Reactivity
The primary amine of this compound is a versatile functional group for building larger molecular frameworks.[1] It readily participates in reactions such as acylation, alkylation, and transition metal-catalyzed cross-coupling reactions.
Detailed Protocol: Palladium-Catalyzed Amination
A representative reaction showcasing the utility of related trifluoromethylpyridines is the palladium-catalyzed amination (Buchwald-Hartwig reaction). The following protocol is adapted from a reported synthesis of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines, which uses the bromo-analogue as a precursor.[20] This illustrates a common transformation for which this compound itself could be a substrate or product.
Objective: To synthesize an N-aryl derivative via Pd-catalyzed amination.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Aromatic amine (e.g., p-anisidine) (0.4 equiv)
-
Pd(dba)2 (Palladium(0)-dibenzylideneacetone complex) (0.03 equiv)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.06 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous 1,4-Dioxane
-
Argon (or Nitrogen) gas supply
Procedure:
-
To a dry, oven-baked Schlenk flask, add Pd(dba)2, BINAP, and sodium tert-butoxide under an inert argon atmosphere.
-
Add 2-bromo-5-(trifluoromethyl)pyridine and the aromatic amine to the flask.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to reflux (approximately 101 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product using column chromatography on silica gel to yield the desired N-aryl-5-(trifluoromethyl)pyridin-2-amine derivative.
Safety and Handling
This compound is classified as toxic and an irritant. Strict adherence to safety protocols is mandatory.
Table 2: GHS Hazard and Safety Information
| Category | Details | Source(s) |
| Signal Word | Danger | [9][11] |
| Pictograms | GHS06 (Toxic), GHS07 (Irritant) | [21] |
| Hazard Statements | H301/H302: Toxic or Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [11][21][22] |
| Precautionary Statements | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | [9][11][22] |
Handling and Storage:
-
Handling: Use only under a chemical fume hood in a well-ventilated area.[9] Avoid formation and inhalation of dust.[9] Do not get in eyes, on skin, or on clothing.[9]
-
Storage: Keep the container tightly closed in a dry, dark, and well-ventilated place.[2][9] Recommended storage is under an inert atmosphere at 2-8°C.[2][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][11] Use a P2 (EN 143) respirator cartridge if dust is generated.[11]
First-Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[9][22]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][22]
-
If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9][22]
References
- 1. innospk.com [innospk.com]
- 2. 74784-70-6|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 2-Amino-5-(trifluoromethyl)pyridine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 74784-70-6 Cas No. | 2-Amino-5-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 8. scbt.com [scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 74784-70-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 2-氨基-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | 74784-70-6 [chemicalbook.com]
- 18. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 19. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. synquestlabs.com [synquestlabs.com]
- 22. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structural features, particularly the presence of a trifluoromethyl group and an amino moiety on the pyridine ring, impart unique physicochemical properties that are highly valued in the fields of medicinal chemistry and agrochemical research. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and insights into its role as a synthetic intermediate.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems, aiding in reaction design, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₃N₂ | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| CAS Number | 74784-70-6 | [1] |
| Appearance | Off-white to white crystalline powder or solid | [1] |
| Melting Point | 42 - 49 °C | [2] |
| Boiling Point | 90 - 92 °C @ 20 mmHg (20 mbar); 208.2 ± 40.0 °C @ 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 79.7 ± 27.3 °C to 104 °C | [1][2] |
| pKa (Predicted) | 1.49 ± 0.22 | |
| Solubility | Slightly soluble in water. | |
| Vapor Pressure | 0.2 ± 0.4 mmHg @ 25°C | [1] |
| Refractive Index | 1.479 | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Determination of Boiling Point
The boiling point can be determined at atmospheric or reduced pressure.
Methodology (at reduced pressure):
-
A small amount of the liquid sample is placed in a distillation flask.
-
The flask is connected to a vacuum source and a manometer.
-
The pressure is reduced to the desired level (e.g., 20 mmHg).
-
The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure.
Determination of pKa (Potentiometric Titration)
The pKa, a measure of the acidity of the conjugate acid of the amine, can be determined by potentiometric titration.
Methodology:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility (Gravimetric Method)
The solubility in water can be quantitatively determined using the gravimetric method.
Methodology:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
A known volume of the clear filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
-
The container with the dried residue is weighed, and the mass of the dissolved solid is determined.
-
The solubility is calculated and expressed in g/L or mol/L.
Synthesis Pathway
This compound is a key synthetic intermediate. While specific, detailed industrial synthesis protocols are often proprietary, a general synthetic approach involves the amination of a suitable halogenated precursor.
A plausible synthetic route starts from a halogeno-trifluoromethylpyridine, which is then reacted with ammonia under elevated temperature and pressure.
References
A Technical Guide to 5-(Trifluoromethyl)pyridin-2-amine: Properties and Characterization
This document provides a detailed overview of the chemical properties of 5-(Trifluoromethyl)pyridin-2-amine, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its significance is largely attributed to the trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules in drug design.[1]
Core Chemical Properties
The fundamental chemical identifiers for this compound are its molecular formula and molecular weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
Data Summary
| Property | Value | References |
| Molecular Formula | C6H5F3N2 | [1][2][3][4] |
| Molecular Weight | 162.11 g/mol | [1][2][3][4] |
| CAS Number | 74784-70-6 | [1][2] |
Experimental Protocols: Molecular Characterization
While specific multi-step synthesis protocols for this compound are proprietary or published in complex literature not readily summarized, a standard workflow for confirming the identity and purity of a synthesized batch is outlined below. This protocol details the analytical methods used to verify the molecular formula and weight.
Objective: To confirm the molecular weight and elemental composition of a sample purported to be this compound.
Methodologies:
-
Mass Spectrometry (MS) for Molecular Weight Determination
-
Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight of the parent ion.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: The expected m/z for the [M+H]⁺ ion of C6H5F3N2 is approximately 163.048. The high-resolution measurement allows for confirmation of the elemental composition based on the exact mass.
-
-
-
Elemental Analysis for Empirical Formula Determination
-
Principle: This combustion analysis technique determines the mass percentages of carbon, hydrogen, and nitrogen in the sample.
-
Instrumentation: A CHN elemental analyzer.
-
Procedure:
-
A precisely weighed amount of the dry, pure sample is combusted in a furnace with excess oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.
-
Analysis: The experimental mass percentages are compared to the theoretical values calculated from the molecular formula (C6H5F3N2).
-
Theoretical %C: 44.45
-
Theoretical %H: 3.11
-
Theoretical %N: 17.28
-
-
-
Logical Workflow for Compound Verification
The following diagram illustrates the logical workflow for the analytical characterization of this compound, from sample preparation to final data analysis and structure confirmation.
References
Spectroscopic and Structural Elucidation of 5-(Trifluoromethyl)pyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Trifluoromethyl)pyridin-2-amine (CAS No: 74784-70-6), a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] The inclusion of a trifluoromethyl group often enhances the metabolic stability and bioavailability of target molecules, making this compound a valuable building block in drug design.[1] This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Molecular Structure and Properties
-
IUPAC Name: this compound[2]
-
Synonyms: 2-Amino-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-2-pyridinamine[1][2][3]
-
Appearance: Off-white to light yellow crystalline powder or solid.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the summarized ¹H, ¹³C, and ¹⁹F NMR data for this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: Specific ¹H NMR chemical shift values for this compound were not found in the provided search results. The expected spectrum would show signals for the three aromatic protons and the amine protons, with coupling patterns influenced by their relative positions.
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific ¹³C NMR chemical shift values were not found. The spectrum is expected to show six distinct signals: five for the pyridine ring carbons (one of which is a quartet due to coupling with the fluorine atoms of the CF₃ group) and one for the trifluoromethyl carbon.
¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Note: Specific ¹⁹F NMR data was not located. A single signal, likely a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be relative to a standard like CFCl₃.[6][7][8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400–3250 | Medium | N–H stretch (primary amine)[9] |
| 3100–3000 | Medium | C–H stretch (aromatic)[9] |
| 1650–1580 | Medium | N–H bend (primary amine)[9] |
| 1600–1400 | Medium-Strong | C=C and C=N stretching (aromatic ring)[9] |
| 1350–1150 | Strong | C–F stretch (trifluoromethyl group) |
| 1250–1020 | Medium | C–N stretch (aliphatic amine)[9] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
| m/z | Interpretation |
| 162.04 | Molecular Ion (M⁺) Peak (Calculated Exact Mass: 162.0405)[2][4] |
Note: The mass spectrum will show a prominent molecular ion peak corresponding to the exact mass of the molecule. Fragmentation patterns can provide further structural information.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.
NMR Data Acquisition
A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.[10]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse sequence is used with 16 to 64 scans.[10]
-
¹³C NMR: A proton-decoupled pulse sequence is used, requiring a larger number of scans for adequate signal-to-noise.
-
¹⁹F NMR: Acquired with proton decoupling, with chemical shifts referenced to an external standard like CFCl₃.[7]
IR Data Acquisition
For a solid sample, the thin solid film or KBr pellet method is commonly used.[11][12][13]
-
Thin Solid Film Method: A small amount of the solid (approx. 50 mg) is dissolved in a volatile solvent like methylene chloride.[11] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[11]
-
KBr Pellet Method: The solid sample is ground to a fine powder with dry potassium bromide (KBr).[12][13] The mixture is then pressed under high pressure to form a transparent disk, which is placed in the spectrometer's sample holder.[12][13]
Mass Spectrometry Data Acquisition
Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods for this type of molecule.
-
Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[14] This solution is then further diluted.[14]
-
Ionization: In the EI method, the sample is vaporized and bombarded with a high-energy electron beam to form a radical cation (molecular ion).[15][16] ESI is a softer ionization technique often used with LC-MS.
-
Analysis: The generated ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio and detected.[15][16][17]
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. innospk.com [innospk.com]
- 2. 2-Amino-5-(trifluoromethyl)pyridine | LGC Standards [lgcstandards.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. colorado.edu [colorado.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 16. youtube.com [youtube.com]
- 17. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)pyridin-2-amine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)pyridin-2-amine, a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide outlines the standardized methodologies for determining such data, enabling researchers to generate it systematically.
Physical and Chemical Properties
This compound is an off-white crystalline powder.[1] Its chemical structure, featuring a trifluoromethyl group, significantly influences its chemical and metabolic stability, making it a valuable building block in the synthesis of more complex molecules.[1]
| Property | Value |
| Molecular Formula | C6H5F3N2 |
| Molecular Weight | 162.11 g/mol [2] |
| Melting Point | 39-45 °C[2] |
| Boiling Point | 208.2±40.0 °C at 760 mmHg[1] |
| Water Solubility | Slightly soluble[3][4] |
Solubility Data in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) | Mole Fraction (x) |
| Hypothetical Data | ||||
| Methanol | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Ethanol | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Acetone | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Dichloromethane | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Toluene | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| Hexane | 25 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[5][6][7][8] It relies on the precise measurement of mass to quantify the amount of solute that can dissolve in a specific amount of solvent at a given temperature to form a saturated solution.[5][7]
Materials and Apparatus
-
This compound
-
Selected organic solvent
-
Analytical balance (accurate to 0.1 mg)
-
Thermostatic water bath or heating mantle with temperature control
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Drying oven
-
Pipettes
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically several hours). It is confirmed that a saturated solution is prepared when consecutive measurements of concentration at frequent intervals show the same value.[5]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the evaporation dish containing the filtrate to determine the mass of the solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation should be continued until a constant weight is achieved.[5]
-
After cooling to room temperature in a desiccator, weigh the evaporation dish containing the dry solute.
-
Calculations
-
Mass of the empty evaporation dish: W₁
-
Mass of the dish with the filtrate: W₂
-
Mass of the dish with the dry solute: W₃
-
Mass of the solute: W₄ = W₃ - W₁
-
Mass of the solvent: W₅ = W₂ - W₃
The solubility can then be expressed in various units:
-
Grams of solute per 100 g of solvent: (W₄ / W₅) * 100
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
References
- 1. innospk.com [innospk.com]
- 2. 74784-70-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 [m.chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pharmajournal.net [pharmajournal.net]
Unraveling the Solid State: A Technical Guide to the Crystal Structure Analysis of 5-(Trifluoromethyl)pyridin-2-amine
Introduction: 5-(Trifluoromethyl)pyridin-2-amine is a pivotal building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group imparts desirable properties such as enhanced metabolic stability and lipophilicity to target compounds. While its utility in organic synthesis is well-established, a detailed, publicly available single-crystal X-ray diffraction study outlining its precise three-dimensional structure is not present in the surveyed scientific literature.
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the known physicochemical properties of this compound and presents a generalized, in-depth experimental protocol for determining its crystal structure. The methodologies described herein are standard for small organic molecules and serve as a robust framework for obtaining high-quality crystallographic data.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and the design of crystallization experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₃N₂ | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| CAS Number | 74784-70-6 (for 2-amino-5-(trifluoromethyl)pyridine) | [1] |
| Alternate CAS Number | 106877-33-2 (for 5-amino-2-(trifluoromethyl)pyridine) | [2] |
| Appearance | White to light yellow or off-white crystalline powder | [1][3][4] |
| Melting Point | 39-43 °C or 45-49 °C | |
| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | > 110 °C (> 230 °F) | |
| Water Solubility | Slightly soluble | [5] |
Experimental Protocols for Crystal Structure Determination
The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction (SCXRD). The overall process involves growing a high-quality single crystal, collecting diffraction data, solving the phase problem, and refining the structural model.[6][7]
Crystal Growth
The primary and often most challenging step is growing a single crystal suitable for diffraction (typically >0.1 mm in all dimensions).[6] Given that this compound is a solid at room temperature, solution-based crystallization methods are most appropriate. The key is to achieve a state of slow supersaturation.[8]
a) Material and Solvent Selection:
-
Purity: The compound should be of high purity (≥98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.[9]
-
Solvent Screening: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent should exhibit moderate solubility for the compound.[10] Solvents to screen include hexane, ethyl acetate, dichloromethane, acetone, methanol, and toluene, as well as binary mixtures.
b) Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered into a clean vial. The vial is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days.[8][11]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. This can be achieved by placing the container in a Dewar flask filled with warm water.[8][11]
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent (e.g., chloroform) is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., pentane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]
-
Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound onto a less dense, miscible anti-solvent in a narrow tube. Crystals form at the interface where the two liquids slowly mix.[10]
Single-Crystal X-ray Diffraction (SCXRD)
a) Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations.[12]
-
The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS sensor).[6][13]
b) Data Processing:
-
The collected diffraction images are processed to determine the unit cell dimensions and crystal system.[13]
-
The intensities of the thousands of measured reflections are integrated and scaled. This process yields a file containing the Miller indices (h, k, l) and the intensity for each reflection.
Structure Solution and Refinement
a) Structure Solution (Solving the Phase Problem): The diffraction experiment provides the intensities (related to the structure factor amplitudes) but not the phases of the diffracted X-rays. This is known as the "phase problem".[6] For small molecules like this compound, direct methods are typically used to calculate initial phases from the statistical relationships between the measured intensities.[12]
b) Model Building and Refinement:
-
The initial phases are combined with the measured amplitudes in a Fourier transform to generate an electron density map.
-
An initial atomic model is built by assigning atoms to the peaks in the electron density map.
-
This initial model is then refined using a least-squares method. In this iterative process, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the model.[12][14]
-
The quality of the final model is assessed using metrics such as the R-factor, which indicates the goodness of fit between the calculated and observed data.[14]
Conclusion
While the specific crystal structure of this compound remains to be publicly reported, this guide provides the necessary framework for its determination. By employing standard crystallization techniques and the powerful method of single-crystal X-ray diffraction, researchers can elucidate its precise atomic arrangement, bond lengths, and intermolecular interactions. Such data would be invaluable for computational modeling, understanding its solid-state properties, and informing the design of new pharmaceuticals and agrochemicals.
References
- 1. innospk.com [innospk.com]
- 2. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 5-Amino-2-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 5. 5-Amino-2-(trifluoromethyl)pyridine | 106877-33-2 [m.chemicalbook.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 9. How To [chem.rochester.edu]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. fiveable.me [fiveable.me]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography - Refinement [my.yetnet.ch]
An In-depth Technical Guide on the Thermal Stability of 5-(Trifluoromethyl)pyridin-2-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridin-2-amine, identified by CAS number 74784-70-6, is an off-white crystalline powder that serves as a crucial intermediate in advanced organic synthesis.[1] Its molecular structure, which incorporates a pyridine ring, an amine group, and a trifluoromethyl (CF3) group, makes it a valuable building block in the pharmaceutical and agrochemical industries.[1] The presence of the trifluoromethyl group is particularly significant as it is known to enhance the chemical stability, metabolic resistance, lipophilicity, and bioavailability of the final active compounds.[1]
Understanding the thermal stability of this intermediate is paramount for ensuring safety, optimizing reaction conditions, and maintaining the integrity of the compound during storage, handling, and synthesis at elevated temperatures. This guide provides a comprehensive overview of the known thermal properties of this compound, outlines its decomposition characteristics, and furnishes detailed experimental protocols for its thermal analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 74784-70-6 | [1][2][3] |
| Molecular Formula | C₆H₅F₃N₂ | [1][2] |
| Molecular Weight | 162.11 g/mol | [1][4] |
| Appearance | Off-white crystalline powder / solid | [1] |
| Melting Point | 42 - 49 °C | [2][3] |
| Boiling Point | 208.2 ± 40.0 °C (at 760 mmHg); 90 - 92 °C (at 20 mmHg) | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 79.7 ± 27.3 °C to 104.4 °C (closed cup) | [1][3] |
| Vapor Pressure | 0.2 ± 0.4 mmHg (at 25°C) | [1] |
Thermal Stability and Decomposition
This compound is considered stable under normal handling and storage conditions.[2] The trifluoromethyl group contributes to its overall chemical robustness.[1] However, like most organic compounds, it will decompose at elevated temperatures.
While specific data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) detailing the precise decomposition temperature is not publicly available in the reviewed literature[2], its boiling point of approximately 208°C at atmospheric pressure suggests a degree of thermal stability suitable for many synthetic processes.[1]
Hazardous Decomposition Products
When subjected to high temperatures, such as in a fire, this compound is expected to decompose. The primary hazardous decomposition products generated include:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOₓ)
-
Hydrogen fluoride (HF)[2]
The generation of highly toxic hydrogen fluoride gas is a critical safety consideration.[2] Therefore, any process involving heating this compound must be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be used.[2][5]
Conditions to Avoid
To ensure the stability of the compound and prevent hazardous reactions, the following conditions should be avoided:
-
High temperatures, sparks, and open flames.[2]
-
Contact with strong acids and strong oxidizing agents.[2]
The following diagram illustrates the conceptual relationship between the compound and its thermal decomposition products.
Experimental Protocols for Thermal Analysis
To determine the precise thermal stability profile, including onset of decomposition and potential phase transitions, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard recommended techniques.[6][7] The following sections provide detailed, standardized methodologies for these experiments.
The general workflow for assessing the thermal stability of a chemical compound like this compound is outlined in the diagram below.
Protocol for Thermogravimetric Analysis (TGA)
This protocol is based on standard methodologies such as ASTM E1131 and ISO 11358.[6][8] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9]
-
Objective: To determine the decomposition temperature (Td) and analyze the compositional characteristics (e.g., volatiles, residue) of this compound.[8]
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation:
-
Ensure the sample is a representative, homogeneous powder.
-
Accurately weigh 5-10 mg of the sample into a TGA crucible (e.g., alumina, platinum).
-
Record the initial sample mass precisely.
-
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air/Oxygen (oxidative). For decomposition studies, an inert nitrogen atmosphere is typically used first to prevent premature oxidation.
-
Flow Rate: Set a consistent flow rate, typically 20-50 mL/min.
-
Temperature Program:
-
Initial Temperature: 25-30°C.
-
Heating Rate: A standard rate of 10°C/min is recommended.
-
Final Temperature: Heat to a temperature beyond complete decomposition, for example, 600-800°C, to ensure all thermal events are captured.
-
-
-
Procedure:
-
Place the sample crucible onto the TGA balance.
-
Tare the balance.
-
Initiate the temperature program and begin data acquisition. The instrument will record the sample mass as a function of temperature.[10]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of mass loss.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss (T₉₅) occurs.[11]
-
Protocol for Differential Scanning Calorimetry (DSC)
This protocol is based on standard methodologies such as ASTM E537.[7] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal transitions.[7][12]
-
Objective: To identify and quantify thermal transitions such as melting point (Tm), glass transitions (Tg), and exothermic decomposition events.[7]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert), with a typical flow rate of 20-50 mL/min.
-
Temperature Program:
-
Initial Temperature: Start well below the expected melting point, e.g., 0°C.
-
Heating Rate: A standard rate of 10°C/min is recommended.
-
Final Temperature: The maximum temperature should be set below the onset of decomposition as determined by TGA (e.g., T₉₅ - 10°C) to avoid fouling the DSC cell.[11]
-
-
-
Procedure:
-
Place the sample pan and the reference pan into the DSC cell.
-
Initiate the temperature program and begin data acquisition. The instrument will record the differential heat flow.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks, which correspond to events like melting. The peak temperature is taken as the melting point (Tm).[13]
-
Identify exothermic peaks, which may indicate crystallization or decomposition.
-
Identify stepwise changes in the baseline, which correspond to the glass transition temperature (Tg).
-
Conclusion
This compound exhibits good thermal stability for its intended use as a synthetic intermediate, a quality enhanced by its trifluoromethyl group.[1] While a precise decomposition temperature has not been published, its physical properties and the nature of its hazardous decomposition products—notably hydrogen fluoride—mandate careful thermal management.[2] The application of standardized TGA and DSC protocols, as detailed in this guide, is essential for any researcher or organization to precisely quantify its thermal limits, ensuring safe handling, optimizing process parameters, and guaranteeing the quality of high-value downstream products in pharmaceutical and agrochemical development.
References
- 1. innospk.com [innospk.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-Amino-5-(trifluoromethyl)pyridine 97 74784-70-6 [sigmaaldrich.com]
- 4. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. infinitalab.com [infinitalab.com]
- 7. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 11. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. s4science.at [s4science.at]
A Technical Guide to 5-(Trifluoromethyl)pyridin-2-amine: Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-(Trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal chemistry. This document covers its commercial availability, key physicochemical properties, and its application in the synthesis of targeted therapeutics, with a focus on the PI3K/mTOR inhibitor, bimiralisib (PQR309). Detailed experimental protocols and visual representations of synthetic and biological pathways are included to support researchers in their drug discovery and development endeavors.
Commercial Availability and Physicochemical Properties
This compound, also known as 2-Amino-5-(trifluoromethyl)pyridine, is a commercially available specialty chemical. It is crucial for researchers to verify the correct isomer and CAS number when sourcing this compound. The primary isomer of interest for many applications is This compound (CAS: 74784-70-6) . Another commercially available isomer is 5-Amino-2-(trifluoromethyl)pyridine (CAS: 106877-33-2).
A summary of typical quantitative data from various commercial suppliers is presented in Table 1. Researchers should always refer to the supplier's specific certificate of analysis for lot-specific data.
| Property | Value | CAS Number | Notes |
| Molecular Formula | C₆H₅F₃N₂ | 74784-70-6 | - |
| Molecular Weight | 162.11 g/mol | 74784-70-6 | - |
| Appearance | White to light yellow crystalline powder | 74784-70-6 | Varies slightly between suppliers. |
| Purity | ≥97% (GC) | 74784-70-6 | Typical purity offered by major suppliers. |
| Melting Point | 45-49 °C | 74784-70-6 | |
| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | 74784-70-6 | Predicted value. |
| Density | 1.4 ± 0.1 g/cm³ | 74784-70-6 | Predicted value. |
| Flash Point | 104.4 °C | 74784-70-6 | Closed cup. |
Table 1: Physicochemical Properties of this compound (CAS: 74784-70-6)
Commercial Suppliers:
A non-exhaustive list of commercial suppliers for this compound (CAS: 74784-70-6) and its isomer (CAS: 106877-33-2) includes:
-
Sigma-Aldrich (Merck)
-
Tokyo Chemical Industry (TCI)
-
Apollo Scientific [3]
-
Santa Cruz Biotechnology [4]
-
BLDpharm [5]
-
Oakwood Chemical [6]
-
Chemsigma International Co., Ltd. [7]
-
Pharmaffiliates [8]
Application in the Synthesis of Bimiralisib (PQR309)
This compound is a critical starting material for the synthesis of advanced drug candidates. A prominent example is its use in the preparation of bimiralisib (PQR309) , a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for various cancers.[9][10]
The synthetic strategy for bimiralisib involves a key Suzuki-Miyaura cross-coupling reaction. This requires the initial conversion of this compound to its corresponding boronic acid pinacol ester. The overall synthetic workflow is depicted in the following diagram.
Detailed Experimental Protocols
The following sections provide detailed representative methodologies for the key synthetic steps involved in the preparation of bimiralisib from this compound.
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (Miyaura Borylation)
This protocol describes a general method for the palladium-catalyzed borylation of a halo-aminopyridine, which is a common strategy to prepare the necessary boronic ester intermediate.
Materials:
-
2-Amino-4-bromo-5-(trifluoromethyl)pyridine (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]) (0.03 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask, add 2-Amino-4-bromo-5-(trifluoromethyl)pyridine, bis(pinacolato)diboron, potassium acetate, and [PdCl₂(dppf)].
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired boronic acid pinacol ester.
Protocol 2: Synthesis of Bimiralisib (PQR309) (Suzuki-Miyaura Coupling)
This protocol outlines the Suzuki-Miyaura cross-coupling of the synthesized boronic ester with the chlorotriazine core.
Materials:
-
2-Amino-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester (1.1 eq)
-
4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) (0.05 eq)
-
2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene
-
Ethanol
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine and 2-Amino-5-(trifluoromethyl)pyridine-4-boronic acid pinacol ester in a mixture of toluene and ethanol.
-
Add the aqueous solution of sodium carbonate to the mixture.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add [Pd(PPh₃)₄] to the reaction mixture and heat to reflux (approximately 80-90 °C) under an inert atmosphere.
-
Stir the reaction vigorously until the starting materials are consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain bimiralisib as a solid.
Biological Context: The PI3K/Akt/mTOR Signaling Pathway
Bimiralisib, synthesized from this compound, is a dual inhibitor of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin). The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[11]
The following diagram illustrates the core components of the PI3K/Akt/mTOR signaling pathway and the points of inhibition by a dual PI3K/mTOR inhibitor like bimiralisib.
Safety and Handling
This compound is a chemical that should be handled by trained professionals in a laboratory setting. It is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation. Always consult the Safety Data Sheet (SDS) from the supplier before handling.
General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
This guide provides a comprehensive starting point for researchers working with this compound. By understanding its properties, sourcing, and synthetic applications, scientists can effectively leverage this versatile building block in the development of novel therapeutics.
References
- 1. 5-Amino-2-(trifluoromethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 5-Amino-2-(trifluoromethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 74784-70-6 Cas No. | 2-Amino-5-(trifluoromethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. 106877-33-2|5-Amino-2-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 6. 5-Amino-2-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 7. echemi.com [echemi.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Purity and Assay of Commercially Available 5-(Trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and assay of commercially available 5-(Trifluoromethyl)pyridin-2-amine (CAS No. 74784-70-6). This key building block is integral to the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals, making a thorough understanding of its quality crucial for reproducible and reliable research and development.
Introduction
This compound is a substituted aminopyridine that serves as a vital intermediate in organic synthesis. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final molecule, making it a desirable moiety in drug design. Given its role as a foundational component, the purity of this starting material directly impacts the quality, yield, and impurity profile of the resulting compounds. This guide outlines the typical specifications, analytical methodologies for purity and assay determination, and potential impurities associated with commercially available this compound.
Physicochemical Properties and Commercial Purity
Commercially available this compound is typically supplied as an off-white to light yellow crystalline powder or solid. Its key physicochemical properties and typical commercial purity are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 74784-70-6 |
| Molecular Formula | C₆H₅F₃N₂ |
| Molecular Weight | 162.11 g/mol |
| Appearance | Off-white to light yellow crystalline powder/solid |
| Melting Point | 45-49 °C |
| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ |
Table 2: Typical Purity of Commercially Available this compound
| Supplier Type | Typical Assay/Purity | Analytical Method |
| Major Chemical Suppliers | ≥97%[1] | Gas Chromatography (GC)[2] |
| Research Chemical Suppliers | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Bulk/Custom Synthesis | ≥99% (by request) | HPLC, Nuclear Magnetic Resonance (NMR) |
It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch to ascertain the specific purity and impurity profile.
Experimental Protocols for Purity and Assay Determination
Accurate determination of the purity and assay of this compound is critical for its application in synthesis. The following are detailed methodologies for its analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the purity determination of aminopyridine derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., a gradient from 20% to 80% Acetonitrile) with 0.1% TFA or formic acid. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution using the commercial batch of this compound to be tested.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The assay is determined by comparing the peak area of the sample to that of the reference standard.
Gas Chromatography (GC)
GC is another common technique for purity assessment, particularly for volatile and thermally stable compounds like this compound.[2]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
A non-polar capillary column (e.g., DB-5 or equivalent)
Reagents:
-
A suitable solvent (e.g., Dichloromethane or Methanol)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution similarly to the standard solution.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific instrument and column.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak. If using GC-MS, the mass spectrum can be used to confirm the identity of the main peak and to aid in the identification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) to determine the assay.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A single peak corresponding to the CF₃ group is expected.
-
Assay Calculation (qNMR): The assay is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard of known purity and weight.
Potential Impurities
Impurities in commercially available this compound can originate from the starting materials, by-products of the synthesis, or degradation products. Common synthetic routes often start from 3-picoline.[3] Potential impurities could include:
Table 3: Potential Impurities in this compound
| Impurity Name | Potential Origin |
| 3-Picoline | Unreacted starting material |
| 2-Chloro-5-(trifluoromethyl)pyridine | Precursor in the amination step |
| Isomeric Aminotrifluoromethylpyridines | By-products from non-selective reactions |
| Halogenated Pyridines | By-products from the halogenation steps |
| Residual Solvents | Solvents used in synthesis and purification |
Biological Context and Relevance in Drug Discovery
While this compound is a synthetic intermediate and not typically biologically active itself, the 2-aminopyridine scaffold is a well-established pharmacophore in drug discovery.[4] Derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6] Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.
For instance, 2-aminopyridine derivatives have been shown to target Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are crucial in cytokine signaling and cell cycle regulation, respectively.[5][6] The inhibition of these kinases can modulate downstream signaling events and elicit a therapeutic effect.
References
- 1. 5-Amino-2-(trifluoromethyl)pyridine(106877-33-2) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety Data for 5-(Trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 5-(Trifluoromethyl)pyridin-2-amine (CAS No. 74784-70-6), an important intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] The information presented is collated from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards.
Chemical and Physical Properties
This compound is an off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for researchers to understand its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂ | [1][2] |
| Molecular Weight | 162.11 g/mol | [1][3] |
| Appearance | Off-white crystalline powder / Solid | [1][2] |
| Melting Point | 42 - 49 °C | [1][2] |
| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 79.7 ± 27.3 °C / 104.4 °C (closed cup) | [1] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [1] |
| Assay | ≥97% |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS hazard classifications are summarized below, highlighting the primary risks associated with its handling.
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 3 | H301 | Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[2] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318 / H319 | Causes serious eye damage/irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2] |
A case report has documented that inhalation of 5-amino-2-(trifluoromethyl)pyridine can lead to severe health effects, including methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[4][5]
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when working with this compound. The following sections detail the necessary procedures for safe handling, storage, and emergency response.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use protective gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges.[2]
A logical workflow for ensuring personal protection is illustrated below.
Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of dust, fumes, or spray.[2][6]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Keep containers securely sealed when not in use.[6]
Storage:
First Aid Measures
In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first aid response.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[2] Ensure adequate ventilation. Avoid breathing dust.[2] Do not attempt to take action without suitable protective equipment.[2]
-
Environmental Precautions: Avoid release to the environment. Do not let the product enter drains.[2][8]
-
Containment and Cleaning: Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation.[2][8]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[8] However, available data indicates significant potential for harm.
| Toxicity Endpoint | Result |
| Acute Oral Toxicity | Toxic if swallowed.[2] |
| Acute Dermal Toxicity | Harmful in contact with skin.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2] |
| Respiratory Sensitization | May cause respiratory irritation.[2] |
| Target Organs | Respiratory system. |
As noted, a published case study highlights severe systemic toxicity following inhalation, including methemoglobinemia and toxic encephalopathy.[4][5] This underscores the critical need for stringent safety measures.
Disposal Considerations
Dispose of this chemical and its container in accordance with licensed collector's sorting instructions.[2] Waste materials should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2] Do not empty into drains or the environment.[8]
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet from your supplier before handling this chemical.
References
- 1. innospk.com [innospk.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Safe Handling and Storage of 5-(Trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive handling and storage precautions for 5-(Trifluoromethyl)pyridin-2-amine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Adherence to these guidelines is critical to ensure personnel safety and maintain the compound's integrity.
It is important to note that this compound (CAS 74784-70-6) and its isomer, 5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2), share similar hazardous properties and molecular formulas.[1][2][3][4] The precautions outlined in this document are applicable to both isomers.
Compound Identification and Physical Properties
Proper identification and understanding of the compound's physical properties are foundational to its safe management.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Primary Name | This compound |
| Synonyms | 2-Amino-5-(trifluoromethyl)pyridine, 5-(Trifluoromethyl)-2-pyridinamine |
| CAS Number | 74784-70-6[1][2] |
| Molecular Formula | C₆H₅F₃N₂[1][2] |
| Molecular Weight | 162.11 g/mol [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white or white to light yellow crystalline powder | [1] |
| Melting Point | 42 - 49 °C | [2] |
| Boiling Point | ~208.2 °C at 760 mmHg | [1] |
| Flash Point | ~104.4 °C (closed cup) |
| Density | ~1.4 g/cm³ |[1] |
Hazard Identification and Toxicology
This compound is classified as hazardous and requires careful handling to avoid adverse health effects. The Globally Harmonized System (GHS) classifications highlight its primary dangers.
Key Hazards:
-
Acute Toxicity: Toxic or fatal if swallowed.[2][4] Harmful in contact with skin.[2]
-
Irritation: Causes serious skin and eye irritation/damage.[2][4]
-
Respiratory Effects: May cause respiratory irritation.[2]
-
Sensitization: May cause an allergic skin reaction.[4]
Table 3: GHS Hazard Classifications for this compound
| Classification | Hazard Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral (Cat. 3) | H301 | Toxic if swallowed.[2] |
| Acute Toxicity, Dermal (Cat. 4) | H312 | Harmful in contact with skin.[2] |
| Skin Irritation (Cat. 2) | H315 | Causes skin irritation.[2] |
| Serious Eye Damage (Cat. 1) | H318 | Causes serious eye damage.[2] |
| Skin Sensitization (Cat. 1) | H317 | May cause an allergic skin reaction.[5] |
| STOT - Single Exposure (Cat. 3) | H335 | May cause respiratory irritation.[2] |
Handling Precautions and Protocols
Strict protocols must be followed to minimize exposure risk during handling.
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Use a chemical fume hood or provide appropriate exhaust ventilation at points where dust may be generated.[6]
-
Safety Stations: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or suitable protective clothing to prevent skin contact.[2][6]
-
Respiratory Protection: In case of insufficient ventilation or when dust formation is likely, wear a NIOSH/MSHA-approved respirator with an appropriate particulate filter (type P2 or better).
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7]
-
Wash hands thoroughly with soap and water after handling and before breaks.[2][6]
-
Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[8][9]
-
Spill Cleanup: In case of a spill, evacuate unnecessary personnel.[2] Avoid generating dust.[2] Use dry cleanup procedures (sweep or shovel) and place the material into a suitable, sealed container for disposal.[2]
-
First Aid (In case of exposure):
-
Ingestion: Do NOT induce vomiting. Immediately call a Poison Center or doctor.[2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Storage Guidelines
Proper storage is essential for maintaining the compound's stability and preventing hazardous situations.
-
Store in a dry, cool, and well-ventilated area.[2]
-
The storage area should be secured and locked to restrict access.[8]
-
Some suppliers recommend refrigerated storage (e.g., freezer) for long-term stability.[10]
-
Store away from strong oxidizing agents and strong acids to prevent hazardous reactions.[2]
-
Keep away from heat, sparks, and open flames.[2]
-
Keep containers tightly closed when not in use to prevent contamination.[2][6]
-
The compound may be sensitive to air and moisture; some sources recommend storing under an inert atmosphere (e.g., argon).[10]
Table 4: Storage Condition Summary
| Parameter | Recommendation |
|---|---|
| Temperature | Cool place; consider refrigeration for long-term storage.[2][10] |
| Atmosphere | Dry, well-ventilated.[2] Consider inert atmosphere for sensitive applications.[10] |
| Container | Tightly sealed, clearly labeled.[2][6] |
| Incompatibilities | Segregate from strong acids and oxidizing agents.[2] |
| Security | Store in a locked, designated area.[8] |
Statement on Experimental Protocols
The data presented in this guide, particularly the quantitative values in the tables, are derived from Safety Data Sheets (SDS) and technical bulletins provided by chemical manufacturers.[1][2][3] These data are generated through standardized testing methods as required by regulatory bodies like OSHA and ECHA. The specific, detailed experimental protocols used to determine properties such as melting point, flash point, or toxicity values are proprietary to the testing laboratories and are not typically disclosed in publicly available documents.
Workflow Visualization
The following diagram illustrates the recommended lifecycle for handling and storing this compound, from receipt to final disposal.
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. innospk.com [innospk.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. innospk.com [innospk.com]
- 4. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.ie [fishersci.ie]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 5-Amino-2-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
The Toxicity and Hazards of 5-(Trifluoromethyl)pyridin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative with the CAS number 106877-33-2, is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Despite its utility, a comprehensive understanding of its toxicological profile is paramount for ensuring the safety of laboratory and industrial personnel. This technical guide synthesizes the available data on the toxicity and hazards of this compound, drawing from safety data sheets, a clinical case report of human poisoning, and the toxicological profile of structurally similar compounds. The primary hazards identified include acute oral toxicity, skin and eye irritation, and the potential for skin sensitization. A significant toxicological concern is the induction of methemoglobinemia, as observed in a human inhalation exposure case, which can lead to severe systemic effects including toxic encephalopathy and acute renal failure. This guide provides a detailed overview of the known health effects, hypothesized mechanisms of toxicity, and relevant experimental protocols for hazard assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 106877-33-2 | [1] |
| Synonyms | 6-(Trifluoromethyl)-3-pyridinamine | [1] |
| Molecular Formula | C6H5F3N2 | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 150 °C (lit.) | [1] |
| Boiling Point | 222 °C / 3.5 mmHg (lit.) | [1] |
| Flash Point | 85 °C (lit.) | [1] |
| Density | 1.368 g/cm³ | [1] |
| Vapor Pressure | 0.0821 mmHg at 25°C | [1] |
Toxicological Hazards
The known toxicological hazards of this compound are primarily derived from Safety Data Sheets (SDS) and a single detailed case report of human poisoning. A comprehensive quantitative toxicological assessment with specific LD50 and LC50 values is not publicly available.
Summary of GHS Hazard Classifications
The Globally Harmonized System (GHS) classifications for this compound are summarized in Table 2.
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Source: Information compiled from various Safety Data Sheets.
Human Health Effects
A case study of a 35-year-old male who inhaled this compound at work provides significant insight into its toxicity in humans.[2][3] The patient rapidly developed severe symptoms, highlighting the potential for acute systemic toxicity.[2][3] The observed health effects are detailed below:
-
Methemoglobinemia: The primary and most severe toxic effect observed was the development of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[2][3]
-
Toxic Encephalopathy: The reduced oxygen-carrying capacity of the blood led to hypoxia and subsequent toxic encephalopathy, characterized by symptoms such as dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness.[2][3]
-
Hemolytic Anemia: The patient also experienced hemolytic anemia, the premature destruction of red blood cells.[2]
-
Acute Renal Failure: Acute renal failure was another serious complication that occurred following the exposure.[2][3]
Mechanism of Toxicity
While specific mechanistic studies on this compound are limited, its chemical structure, being an aromatic amine, is similar to that of aniline.[4][5] The toxic effects observed in the human poisoning case strongly suggest an aniline-like mechanism of toxicity.[4][5]
Hypothesized Signaling Pathway for Methemoglobinemia Induction
The proposed mechanism for methemoglobinemia induction by this compound involves its metabolic activation to reactive intermediates that oxidize hemoglobin. This pathway is analogous to that of aniline.
Caption: Hypothesized pathway of this compound-induced toxicity.
Treatment: Methylene Blue Pathway
The primary treatment for severe methemoglobinemia is the administration of methylene blue.[6] Methylene blue acts as a cofactor for NADPH-methemoglobin reductase, facilitating the reduction of methemoglobin back to functional hemoglobin.[6]
Caption: Mechanism of methylene blue in the treatment of methemoglobinemia.
Experimental Protocols
While specific experimental protocols for the toxicological assessment of this compound are not publicly available, the following sections outline generalized methodologies that can be adapted for its evaluation, particularly focusing on its known toxic effects.
In Vitro Methemoglobin Induction Assay
This protocol is designed to assess the potential of a test compound to induce methemoglobin formation in red blood cells.
Objective: To quantify the percentage of methemoglobin formation in human or animal red blood cells upon exposure to this compound.
Materials:
-
Freshly collected whole blood (human or animal) with an anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Sodium nitrite (positive control).
-
Multi-well plates or microcentrifuge tubes.
-
Spectrophotometer or co-oximeter.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood to separate the plasma and buffy coat.
-
Wash the red blood cell (RBC) pellet three times with cold PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2-5%.
-
-
Incubation:
-
Aliquot the RBC suspension into multi-well plates or microcentrifuge tubes.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control (sodium nitrite).
-
Incubate the plates at 37°C for a defined period (e.g., 1-4 hours).
-
-
Measurement of Methemoglobin:
-
Following incubation, lyse the RBCs with a hypotonic solution.
-
Measure the absorbance of the lysate at specific wavelengths (e.g., 630 nm and 576 nm) to determine the percentage of methemoglobin. Alternatively, a co-oximeter can be used for direct measurement.
-
-
Data Analysis:
-
Calculate the percentage of methemoglobin for each concentration of the test compound.
-
Plot a dose-response curve to determine the EC50 (the concentration that induces 50% of the maximal methemoglobin formation).
-
Caption: Workflow for the in vitro methemoglobin induction assay.
In Vitro Hemolysis Assay
This protocol assesses the potential of a test compound to cause hemolysis.
Objective: To determine the hemolytic activity of this compound on human or animal red blood cells.
Materials:
-
Freshly collected whole blood with an anticoagulant.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
Triton X-100 (positive control for 100% hemolysis).
-
Multi-well plates.
-
Spectrophotometer.
Procedure:
-
Erythrocyte Preparation:
-
Prepare a 2-5% suspension of washed RBCs in PBS as described in the methemoglobin assay.
-
-
Incubation:
-
Add varying concentrations of this compound to the wells of a multi-well plate.
-
Include a negative control (PBS) and a positive control (Triton X-100).
-
Add the RBC suspension to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Plot a dose-response curve to determine the HC50 (the concentration that causes 50% hemolysis).
-
Caption: Workflow for the in vitro hemolysis assay.
Conclusion
This compound is a hazardous substance that requires careful handling and the use of appropriate personal protective equipment. The primary toxicological concerns are its high acute oral toxicity and its potential to induce methemoglobinemia upon systemic exposure, which can lead to life-threatening complications. The mechanism of toxicity is likely similar to that of aniline, involving metabolic activation to reactive intermediates that cause oxidative damage to red blood cells. Further in-depth toxicological studies, including the determination of LD50 and LC50 values and detailed mechanistic investigations, are warranted to fully characterize the risk profile of this important chemical intermediate. Researchers and drug development professionals should be aware of these hazards and implement stringent safety protocols when working with this compound.
References
- 1. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(Trifluoromethyl)pyridin-2-amine from 2-chloro-5-(trifluoromethyl)pyridine
Introduction
5-(Trifluoromethyl)pyridin-2-amine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This application note details two robust protocols for the synthesis of this compound from the readily available starting material, 2-chloro-5-(trifluoromethyl)pyridine. The methods described are the Buchwald-Hartwig amination and a classical nucleophilic aromatic substitution (SNAr), providing researchers with versatile options to suit their specific laboratory capabilities and project requirements.
Synthetic Strategies
The conversion of 2-chloro-5-(trifluoromethyl)pyridine to this compound can be efficiently achieved via two primary synthetic routes:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] This method offers high yields and functional group tolerance but requires careful control of reaction conditions and the use of specialized catalysts and ligands.
-
Nucleophilic Aromatic Substitution (SNAr): A classical approach where the chlorine atom is displaced by an amine nucleophile. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activate the C2 position for nucleophilic attack.[2][3] This method is often more cost-effective but may require more forcing conditions.
The selection between these two methods will depend on factors such as desired yield, purity profile, cost of reagents, and available equipment. Below, we provide detailed protocols for both approaches.
Experimental Protocols
Method 1: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of challenging chloro-heterocycles.[4][5][6] The use of a highly active palladium pre-catalyst and a sterically hindered biarylphosphine ligand is crucial for achieving good conversion with the less reactive chloro-substituent.[4]
Reaction Scheme:
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Palladium(II) acetate (Pd(OAc)2) or a G3/G4 palladacycle pre-catalyst[4]
-
RuPhos, BrettPhos, or a similar bulky, electron-rich phosphine ligand[4]
-
Sodium tert-butoxide (NaOtBu)[4]
-
Ammonia source (e.g., 1,3,5-triaza-7-phosphaadamantane (PTA) as an ammonia surrogate, or a solution of ammonia in a suitable solvent)
-
Anhydrous, degassed toluene or 1,4-dioxane[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Reagent Addition: Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and the ammonia source (1.2-1.5 equiv).
-
Solvent and Base: Add anhydrous, degassed toluene or 1,4-dioxane, followed by the careful addition of sodium tert-butoxide (1.2-1.5 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.[4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol utilizes a direct displacement of the chloride with an ammonia equivalent under elevated temperature and pressure.[2][7]
Reaction Scheme:
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Ammonium hydroxide (10-30% solution)[7]
-
1,4-Dioxane or a similar polar aprotic solvent
-
Sealed reaction vessel (e.g., pressure tube or autoclave)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a pressure-rated sealed tube, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) in 1,4-dioxane.
-
Reagent Addition: Add an excess of concentrated ammonium hydroxide (5-15 molar equivalents).[7]
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 100-150 °C for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully vent the reaction vessel. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by flash chromatography or recrystallization.
Data Presentation
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium pre-catalyst (e.g., G3/G4 palladacycle)[4] | None |
| Ligand | Bulky, electron-rich phosphine (e.g., RuPhos, BrettPhos)[4] | None |
| Base | Strong, non-nucleophilic (e.g., NaOtBu)[4] | Not explicitly required as a separate reagent |
| Amine Source | Ammonia surrogate or solution in organic solvent | Aqueous ammonium hydroxide[7] |
| Solvent | Anhydrous, degassed toluene or 1,4-dioxane[4] | 1,4-Dioxane or other polar aprotic solvents |
| Temperature | 80-110 °C[4] | 100-150 °C |
| Reaction Time | 12-24 hours | 12-48 hours |
| Pressure | Atmospheric (under inert gas) | Elevated (in a sealed vessel) |
| Typical Yields | Moderate to high | Variable, often moderate |
| Key Considerations | Requires inert atmosphere; catalyst and ligand cost | Requires a sealed pressure vessel; safety precautions for high-pressure reactions |
Logical Workflow and Signaling Pathway Diagrams
Caption: Synthetic routes to this compound.
Conclusion
Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution provide viable pathways for the synthesis of this compound. The choice of method will be dictated by the specific needs of the research project, balancing factors such as cost, scalability, and available resources. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers in the fields of medicinal chemistry and drug development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 5-(Trifluoromethyl)pyridin-2-amine via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines, a structural motif prevalent in a vast array of pharmaceuticals and biologically active compounds. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[2]
This document provides detailed application notes and protocols for the synthesis of 5-(Trifluoromethyl)pyridin-2-amine, a key building block in the development of novel therapeutics. The synthesis involves a two-step sequence: the Buchwald-Hartwig amination of a 2-halo-5-(trifluoromethyl)pyridine with an ammonia surrogate, followed by the deprotection of the resulting intermediate to yield the desired primary amine. The use of an ammonia equivalent, such as benzophenone imine or a silylamide, is often necessary to overcome the challenges associated with the direct use of ammonia, which can lead to catalyst inhibition.[1]
Reaction Scheme
The overall synthetic strategy is depicted below:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-(Trifluoromethyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridin-2-amine derivatives are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.
This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via palladium-catalyzed C-N cross-coupling reactions. It includes information on the synthesis of the necessary starting materials, optimized reaction conditions, and a summary of representative yields.
Synthesis of Starting Materials: 2-Halo-5-(trifluoromethyl)pyridines
The primary starting materials for the palladium-catalyzed amination are 2-chloro-5-(trifluoromethyl)pyridine and 2-bromo-5-(trifluoromethyl)pyridine. A common synthetic route to these compounds begins with the readily available and inexpensive 3-picoline.
A typical synthetic sequence involves the following key steps:
-
N-Oxidation: 3-Picoline is oxidized to 3-picoline-N-oxide.
-
Chlorination: The N-oxide is then chlorinated to yield 2-chloro-5-methylpyridine.
-
Radical Chlorination: The methyl group is subsequently chlorinated to a trichloromethyl group, affording 2-chloro-5-(trichloromethyl)pyridine.
-
Halogen Exchange (Fluorination): The final step is a halogen exchange reaction to replace the chlorine atoms of the trichloromethyl group with fluorine, yielding 2-chloro-5-(trifluoromethyl)pyridine.[1][2][3][4]
The corresponding 2-bromo derivative can be prepared through analogous bromination strategies or via halogen exchange reactions.
Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction
The core of the synthesis of this compound derivatives is the Buchwald-Hartwig amination.[5][6] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (2-halo-5-(trifluoromethyl)pyridine) with an amine in the presence of a base. The general reaction scheme is presented below:
Caption: General scheme for the Buchwald-Hartwig amination.
The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanistic pathway.
Caption: Buchwald-Hartwig amination catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The successful synthesis of this compound derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative conditions for the Buchwald-Hartwig amination of 2-halo-5-(trifluoromethyl)pyridines with various amines.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-5-(trifluoromethyl)pyridine | p-Anisidine | Pd(dba)₂ | rac-BINAP | tBuONa | 1,4-Dioxane | Reflux | Good to High | [7] |
| 2-Chloropyridine | Various amines | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | - | [8] |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 | [9] |
| Aryl Chlorides | Various amines | Pd(OAc)₂ / Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | - | - | RT - 110 | - | [10] |
| Heteroaryl Chlorides | Various amines | [Pd(cinnamyl)Cl]₂ | BippyPhos | - | - | - | High | [11] |
Note: The yields for the specific substrate 2-halo-5-(trifluoromethyl)pyridine with a wide range of amines are not extensively tabulated in the literature. The table provides representative conditions for similar substrates, which serve as a strong starting point for optimization.
Experimental Protocols
The following are detailed protocols for the synthesis of the starting material and the subsequent palladium-catalyzed amination.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This multi-step synthesis starts from 3-picoline.
Step 1: N-Oxidation of 3-Picoline
-
In a round-bottom flask, dissolve 3-picoline in a suitable solvent such as acetic acid.
-
Slowly add an oxidizing agent, for example, hydrogen peroxide, while maintaining the temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
Work up the reaction mixture to isolate the 3-picoline-N-oxide.
Step 2: Chlorination to 2-Chloro-5-methylpyridine
-
To the 3-picoline-N-oxide, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
-
Heat the reaction mixture under reflux until the reaction is complete.
-
Carefully quench the reaction and extract the product to obtain 2-chloro-5-methylpyridine.
Step 3: Radical Chlorination to 2-Chloro-5-(trichloromethyl)pyridine
-
Dissolve 2-chloro-5-methylpyridine in a suitable solvent (e.g., carbon tetrachloride).
-
Add a radical initiator such as AIBN or benzoyl peroxide.
-
Bubble chlorine gas through the solution while irradiating with a UV lamp.
-
Monitor the reaction progress by GC until the desired product is formed.
-
Isolate the 2-chloro-5-(trichloromethyl)pyridine by distillation or crystallization.
Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine
-
In a suitable pressure reactor, combine 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF).
-
Heat the reaction mixture under pressure.
-
After the reaction is complete, carefully vent the reactor and isolate the 2-chloro-5-(trifluoromethyl)pyridine by distillation.[1][2]
Protocol 2: General Procedure for Palladium-Catalyzed Amination
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General experimental workflow for the amination reaction.
Materials:
-
2-Halo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-halo-5-(trifluoromethyl)pyridine, palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the reaction vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate method such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, crystallization, or distillation to afford the desired this compound derivative.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and versatile methodology for the synthesis of this compound derivatives. The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields and should be optimized for each specific substrate combination. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the synthesis of this important class of compounds.
References
- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Use of 5-(Trifluoromethyl)pyridin-2-amine in Suzuki coupling reactions
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Application Notes: 5-(Trifluoromethyl)pyridin-2-amine as a Versatile Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The compound 5-(Trifluoromethyl)pyridin-2-amine has emerged as a privileged scaffold in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The trifluoromethyl group, a bioisostere of the methyl group, often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. The pyridine ring, a common motif in medicinal chemistry, provides a key scaffold for building molecules that can effectively interact with the ATP-binding pocket of various kinases.
This document provides detailed application notes and protocols for utilizing this compound and its pyrimidine bioisostere, 5-(trifluoromethyl)pyrimidin-2-amine, in the development of potent kinase inhibitors. We will explore its application in targeting key kinases such as FMS-like tyrosine kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, all of which are critical in cancer cell signaling.
Key Applications and Target Kinases
Derivatives of this compound have demonstrated significant inhibitory activity against several important cancer-related kinases:
-
FLT3 and CHK1: Dual inhibitors targeting both FLT3 and CHK1 have been developed using a 5-trifluoromethyl-2-aminopyrimidine core.[1] These inhibitors show excellent potency against both wild-type and mutated forms of FLT3, which are common in Acute Myeloid Leukemia (AML).[1]
-
PI3K/mTOR Pathway: The this compound moiety is a key component of potent pan-class I PI3K/mTOR inhibitors.[2][3][4] These inhibitors are of great interest for treating a wide variety of human tumors where the PI3K/AKT/mTOR pathway is deregulated.[2][3][4]
The primary amine group of the scaffold often forms crucial hydrogen bond interactions with key residues in the kinase hinge region, while the trifluoromethyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in AML and are associated with a poor prognosis. Inhibitors targeting FLT3 block the downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways, thereby inducing apoptosis in cancer cells.
CHK1 Signaling Pathway in DNA Damage Response
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that is a key regulator of the DNA damage response (DDR). Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells have a defective G1 checkpoint and are therefore highly reliant on the S and G2/M checkpoints regulated by CHK1. Inhibiting CHK1 in these cells leads to mitotic catastrophe and cell death.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is one of the most common aberrations in human cancers. Inhibitors based on the this compound scaffold can effectively block the activity of PI3K and/or mTOR, leading to the suppression of tumor growth.
Quantitative Data Presentation
The following tables summarize the in vitro activity of representative kinase inhibitors incorporating the this compound or 5-(trifluoromethyl)pyrimidin-2-amine scaffold.
Table 1: Inhibitory Activity against FLT3 and CHK1 Kinases
| Compound | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | Reference |
| 30 | ≤ 25 | ≤ 25 | ≤ 25 | [1] |
| 32 | - | - | - | [1] |
Note: Specific IC50 values for compound 32 were not provided in the source, but it was identified as a potent inhibitor.
Table 2: Antiproliferative Activity in MV4-11 Cells (FLT3-ITD)
| Compound | IC50 (nM) | Reference |
| 22 | < 4 | [1] |
| 29 | < 4 | [1] |
| 30 | < 4 | [1] |
| 31 | < 4 | [1] |
| 32 | < 4 | [1] |
Table 3: Selectivity over c-Kit and hERG Inhibition
| Compound | c-Kit IC50 (nM) | c-Kit/FLT3-D835Y Ratio | hERG Inhibition (%) @ 10 µM | Reference |
| 30 | >10000 | 460 | 36 | [1] |
| 32 | >10000 | 708 | 23 | [1] |
Table 4: Inhibitory Activity against PI3K and mTOR Kinases
| Compound | PI3Kα Ki (nM) | PI3Kβ Ki (nM) | PI3Kδ Ki (nM) | PI3Kγ Ki (nM) | mTOR Ki (nM) | Reference |
| PQR309 | 33 | 114 | 39 | 90 | 89 | [2] |
Experimental Protocols
The following section provides detailed protocols for the synthesis of a representative kinase inhibitor and for the key biological assays used to evaluate its activity.
Synthetic Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with an aryl halide, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (1.5-2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Biochemical Assay: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3, CHK1, PI3K)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader (luminometer or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
In a 96- or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 30 °C or room temperature.
-
Stop the reaction and detect the amount of product formed (phosphorylated substrate) or the amount of ATP consumed using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: MTT Cell Proliferation Assay
This protocol describes a colorimetric assay to assess the effect of a kinase inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3 inhibitors)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37 °C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (no-cell control) and calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound and its analogs are valuable building blocks for the development of potent and selective kinase inhibitors. Their favorable physicochemical properties and ability to form key interactions within the ATP-binding site of various kinases make them a cornerstone in modern medicinal chemistry. The protocols and data presented here provide a comprehensive resource for researchers and drug development professionals working in this exciting field.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-(Trifluoromethyl)pyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Trifluoromethyl)pyridin-2-amine is a key building block in medicinal chemistry, prized for its role in the synthesis of a variety of bioactive molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final compounds, making this scaffold particularly valuable in drug design.[1] This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors, a prominent class of therapeutics, utilizing this compound. The protocols focus on the synthesis of a PI3K/mTOR inhibitor, Bimiralisib (PQR309), and a representative dual FLT3/CHK1 inhibitor, demonstrating the versatility of this starting material in accessing complex molecular architectures with significant therapeutic potential.
Application 1: Synthesis of PI3K/mTOR Inhibitors - Bimiralisib (PQR309)
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for the treatment of solid tumors and lymphomas.[3] The synthesis of Bimiralisib showcases the utility of this compound in a Suzuki cross-coupling reaction.
Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bimiralisib [label="Bimiralisib\n(PQR309)", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> AKT [label="Activates"]; PIP3 -> AKT; mTORC2 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K [label="Activates"]; mTORC1 -> _4EBP1 [label="Inhibits"]; S6K -> Proliferation; _4EBP1 -> Proliferation [label="Inhibits\nTranslation", style=dashed, arrowhead=tee]; Bimiralisib -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; Bimiralisib -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; Bimiralisib -> mTORC2 [arrowhead=tee, color="#EA4335", style=bold]; } .dot Caption: PI3K/mTOR Signaling Pathway and Inhibition by Bimiralisib.
Synthetic Workflow
// Nodes Start1 [label="Cyanuric Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Start2 [label="Morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="2-Chloro-4,6-dimorpholino\n-1,3,5-triazine", fillcolor="#FBBC05", fontcolor="#202124"]; Start3 [label="5-(Trifluoromethyl)\npyridin-2-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Boronic Acid Pinacol Ester\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Bimiralisib (PQR309)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start1 -> Intermediate1 [label="Nucleophilic\nSubstitution"]; Start2 -> Intermediate1; Start3 -> Intermediate2 [label="Borylation"]; Intermediate1 -> FinalProduct [label="Suzuki Coupling"]; Intermediate2 -> FinalProduct; } .dot Caption: General Synthetic Workflow for Bimiralisib (PQR309).
Biological Activity Data
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM, cell-based) | Cell Line |
| Bimiralisib (PQR309) | PI3Kα | 17 | 129 (pAKT Ser473) | A2058 |
| PI3Kβ | 56 | - | - | |
| PI3Kδ | 20 | - | - | |
| PI3Kγ | 20 | - | - | |
| mTOR | 61 | 129 (pS6 Ser235/236) | A2058 |
Data sourced from J. Med. Chem. 2017, 60, 17, 7524–7538.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4,6-dimorpholino-1,3,5-triazine
This protocol is adapted from the general procedure for the synthesis of substituted 1,3,5-triazines.
Materials:
-
Cyanuric chloride
-
Morpholine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a stirred solution of cyanuric chloride (1.0 eq) and DIPEA (2.2 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add morpholine (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4,6-dimorpholino-1,3,5-triazine.
Protocol 2: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
This protocol is a representative Miyaura borylation.
Materials:
-
5-Bromo-4-(trifluoromethyl)pyridin-2-amine
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a reaction vessel, combine 5-bromo-4-(trifluoromethyl)pyridin-2-amine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the boronic acid pinacol ester.
Protocol 3: Suzuki Coupling to Synthesize Bimiralisib (PQR309)
This protocol describes the final Suzuki coupling step.
Materials:
-
2-Chloro-4,6-dimorpholino-1,3,5-triazine
-
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene and Water (4:1 mixture)
-
Argon or Nitrogen gas supply
Procedure:
-
To a reaction vessel, add 2-chloro-4,6-dimorpholino-1,3,5-triazine (1.0 eq), the boronic acid pinacol ester from Protocol 2 (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with argon.
-
Add the degassed toluene/water mixture.
-
Heat the reaction to 100 °C and stir for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford Bimiralisib (PQR309).
Application 2: Synthesis of Dual FLT3/CHK1 Inhibitors
Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are key regulators in cell signaling pathways implicated in cancer, particularly in Acute Myeloid Leukemia (AML).[1] Dual inhibition of FLT3 and CHK1 presents a promising therapeutic strategy to overcome resistance to FLT3 inhibitors.[1] this compound can be derivatized and incorporated into scaffolds that exhibit potent dual inhibitory activity.
Signaling Pathway
// FLT3 Pathway FLT3_ITD [label="FLT3-ITD (mutant)", fillcolor="#FBBC05", fontcolor="#202124"]; STAT5 [label="STAT5", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_MAPK [label="RAS/MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT_FLT3 [label="PI3K/AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation_FLT3 [label="Leukemic Cell\nProliferation & Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// CHK1 Pathway DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ATM_ATR [label="ATM/ATR", fillcolor="#F1F3F4", fontcolor="#202124"]; CHK1 [label="CHK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n& DNA Repair", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Inhibitor Dual_Inhibitor [label="Dual FLT3/CHK1\nInhibitor", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges FLT3_ITD -> STAT5 [label="Activates"]; FLT3_ITD -> RAS_MAPK [label="Activates"]; FLT3_ITD -> PI3K_AKT_FLT3 [label="Activates"]; STAT5 -> Proliferation_FLT3; RAS_MAPK -> Proliferation_FLT3; PI3K_AKT_FLT3 -> Proliferation_FLT3;
DNA_Damage -> ATM_ATR [label="Activates"]; ATM_ATR -> CHK1 [label="Activates"]; CHK1 -> Cell_Cycle_Arrest;
Dual_Inhibitor -> FLT3_ITD [arrowhead=tee, color="#EA4335", style=bold]; Dual_Inhibitor -> CHK1 [arrowhead=tee, color="#EA4335", style=bold]; } .dot Caption: FLT3 and CHK1 Signaling Pathways and Dual Inhibition.
Synthetic Workflow
// Nodes Start1 [label="5-(Trifluoromethyl)\npyridin-2-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="N-Aryl Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Start2 [label="2-((1R)-1-Aminoethyl)\nthiazole-5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="Dual FLT3/CHK1 Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start1 -> Intermediate1 [label="Buchwald-Hartwig\nCoupling"]; Intermediate1 -> FinalProduct [label="Amide Coupling"]; Start2 -> FinalProduct; } .dot Caption: General Synthetic Workflow for a Dual FLT3/CHK1 Inhibitor.
Biological Activity Data
| Compound | FLT3-WT (IC₅₀, nM) | FLT3-D835Y (IC₅₀, nM) | CHK1 (IC₅₀, nM) | MV4-11 Cells (IC₅₀, nM) |
| Compound 30 | 25.0 | 1.0 | 1.0 | 2.0 |
| Compound 32 | 35.5 | 1.0 | 1.0 | 3.9 |
Data for compounds 30 and 32 are from RSC Med. Chem., 2024, 15, 539-552.[1]
Experimental Protocols
Protocol 4: Synthesis of an N-Aryl-5-(trifluoromethyl)pyridin-2-amine Intermediate
This protocol is a representative Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the vessel with argon.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-aryl intermediate.
Protocol 5: Amide Coupling to Synthesize a Dual FLT3/CHK1 Inhibitor
This protocol details the amide bond formation using HATU as a coupling agent.
Materials:
-
N-Aryl-5-(trifluoromethyl)pyridin-2-amine intermediate (from Protocol 4)
-
2-((1R)-1-Aminoethyl)thiazole-5-carboxylic acid
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a solution of 2-((1R)-1-aminoethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the N-aryl-5-(trifluoromethyl)pyridin-2-amine intermediate (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final dual FLT3/CHK1 inhibitor.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of complex bioactive molecules, particularly kinase inhibitors. The protocols outlined in this document for the synthesis of Bimiralisib and a dual FLT3/CHK1 inhibitor demonstrate key synthetic transformations, including Suzuki coupling and amide bond formation. These examples highlight the importance of this building block in modern drug discovery and provide a practical guide for researchers in the field.
References
Application Notes and Protocols for the Synthesis of Agrochemicals Utilizing 5-(Trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridin-2-amine is a pivotal building block in the synthesis of a variety of agrochemicals. The incorporation of the trifluoromethyl group (–CF3) into the pyridine ring imparts desirable properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. These attributes make trifluoromethylpyridine derivatives, including this compound, highly sought-after intermediates in the development of modern fungicides, insecticides, and herbicides.
This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this compound and its direct synthetic precursors. The focus is on providing practical, reproducible methodologies and relevant quantitative data to aid researchers in the field of agrochemical discovery and development.
Agrochemical Profile 1: Fluazinam (Fungicide)
Fluazinam is a broad-spectrum contact fungicide used to control a variety of fungal diseases in crops, including potato blight, Sclerotinia blight, and clubroot.[1] It functions by uncoupling oxidative phosphorylation in fungal mitochondria, disrupting the energy production of the pathogen.[2]
Mode of Action: Uncoupling of Oxidative Phosphorylation
Fluazinam disrupts the normal functioning of the mitochondrial respiratory chain in fungi. By dissipating the proton gradient across the inner mitochondrial membrane, it prevents the synthesis of ATP, the primary energy currency of the cell. This leads to a rapid depletion of cellular energy and ultimately, cell death.
Synthetic Pathway
The industrial synthesis of Fluazinam involves the coupling of 2-amino-3-chloro-5-(trifluoromethyl)pyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride. While not a direct reaction of this compound, the former is a critical intermediate derived from trifluoromethylpyridine precursors. A key step in the overall synthesis is the chlorination of a 5-(trifluoromethyl)pyridine derivative.
Step 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine
The precursor, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, can be synthesized via the amination of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of Fluazinam
The final step is the condensation reaction between 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine
-
Materials: 2,3-dichloro-5-(trifluoromethyl)pyridine, 28% aqueous ammonia, autoclave.
-
Procedure:
-
In a 50 ml autoclave, combine 6.5 g of 2,3-dichloro-5-(trifluoromethyl)pyridine and 20 ml of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture at 100°C for 24 hours.
-
Increase the temperature to 125°C and continue the reaction for an additional 5 hours. The internal pressure will be approximately 2 atm.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 1 | 29 | 100 then 125 | ~80-90 | >95 |
| 28% Aqueous Ammonia | Excess | - | - | - | - |
Protocol 2: Synthesis of Fluazinam
-
Materials: 2-amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-dichloro-3,5-dinitrobenzotrifluoride, inorganic base (e.g., potassium hydroxide), 2-methyltetrahydrofuran.
-
Procedure:
-
In a reaction vessel, dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in 2-methyltetrahydrofuran.
-
Add a suitable inorganic base (e.g., powdered potassium hydroxide) to the solution and stir.
-
To this mixture, add a solution of 2,4-dichloro-3,5-dinitrobenzotrifluoride in 2-methyltetrahydrofuran. The molar ratio of the aminopyridine to the benzotrifluoride derivative should be approximately 1:1.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the reaction mixture is typically worked up by acidification, followed by extraction and recrystallization to yield Fluazinam.
-
| Reactant | Molar Ratio | Solvent | Base | Yield (%) | Purity (%) |
| 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 1 | 2-methyltetrahydrofuran | Inorganic Base | >90 | >98 |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride | 1 | 2-methyltetrahydrofuran | - | - | - |
Agrochemical Profile 2: Flonicamid (Insecticide)
Flonicamid is a selective insecticide that is particularly effective against sucking insects such as aphids and whiteflies.[3] It acts as a chordotonal organ modulator, disrupting the sensory functions of insects and leading to a rapid cessation of feeding.[4]
Mode of Action: Chordotonal Organ Modulation
Flonicamid and its active metabolite, TFNA-AM, disrupt the function of chordotonal organs in insects.[5] These organs are sensory receptors that are involved in hearing, balance, and proprioception.[4] By an undefined mechanism that is believed to be upstream of TRPV channel activation, Flonicamid's metabolite causes these organs to malfunction, leading to a loss of coordination and an inability to feed.[4][5] The insect ultimately dies from starvation and dehydration.[4]
Synthetic Pathway
The synthesis of Flonicamid starts from 4-trifluoromethylnicotinic acid. Although not a direct application of this compound, the synthesis of pyridine-based agrochemicals often involves multi-step transformations of related pyridine building blocks. The conversion of a 2-aminopyridine to a nicotinic acid derivative can be a challenging but feasible transformation for research purposes, potentially involving diazotization, cyanation, and subsequent hydrolysis.
The established synthesis of Flonicamid proceeds via the acylation of aminoacetonitrile with 4-trifluoromethylnicotinoyl chloride.
Experimental Protocols
Protocol 3: Synthesis of 4-trifluoromethylnicotinoyl chloride
-
Materials: 4-trifluoromethylnicotinic acid, thionyl chloride or triphosgene, N,N-dimethylformamide (catalyst), toluene.
-
Procedure:
-
To a flask, add 38.2 g (0.2 mol) of 4-trifluoromethylnicotinic acid, 120 g of toluene, and a catalytic amount of N,N-dimethylformamide (0.2 g).
-
Add 23.7 g (0.08 mol) of triphosgene.
-
Heat the mixture to 80°C and stir for 5 hours.
-
The resulting toluene solution of 4-trifluoromethylnicotinoyl chloride can be used directly in the next step.
-
| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) |
| 4-trifluoromethylnicotinic acid | 1 | 5 | 80 |
| Triphosgene | 0.4 | - | - |
| N,N-dimethylformamide | Catalytic | - | - |
Protocol 4: Synthesis of Flonicamid
-
Materials: Toluene solution of 4-trifluoromethylnicotinoyl chloride, aminoacetonitrile hydrochloride, sodium carbonate, water.
-
Procedure:
-
In a separate flask, dissolve 24.4 g (0.23 mol) of sodium carbonate and 20.8 g (0.23 mol) of aminoacetonitrile hydrochloride in 380 g of water.
-
To this aqueous solution, add the toluene solution of 4-trifluoromethylnicotinoyl chloride prepared in Protocol 3 at 20°C.
-
Stir the biphasic mixture vigorously for 2 hours.
-
Filter the resulting precipitate, wash the filter cake with water, and dry to obtain Flonicamid as a white solid.
-
| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 4-trifluoromethylnicotinoyl chloride (in situ) | 1 | 2 | 20 | 91.3 | 99.7 |
| Aminoacetonitrile hydrochloride | 1.15 | - | - | - | - |
| Sodium Carbonate | 1.15 | - | - | - | - |
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of high-value agrochemicals. The protocols and data presented herein for the synthesis of Fluazinam and Flonicamid highlight the importance of these building blocks. While direct, single-step applications of this compound in the synthesis of major commercial agrochemicals may not always be publicly documented, its role as a key precursor in multi-step synthetic routes is well-established. The provided methodologies offer a solid foundation for researchers engaged in the synthesis and development of novel and effective crop protection agents. Further research into the direct functionalization of this compound could unveil new synthetic pathways to a wider range of bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of N-Acylated 5-(Trifluoromethyl)pyridin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of amide derivatives from 5-(trifluoromethyl)pyridin-2-amine is a significant area of interest in medicinal chemistry and agrochemical research. The trifluoromethyl group is a key structural motif known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The pyridine ring, a common scaffold in pharmaceuticals and agrochemicals, imparts desirable electronic and solubility properties. Acylation of the 2-amino group on the 5-(trifluoromethyl)pyridine core allows for the introduction of diverse structural motifs, enabling the exploration of a broad chemical space for the development of novel bioactive compounds.
This document provides detailed protocols for the synthesis of N-acyl-5-(trifluoromethyl)pyridin-2-amine derivatives and summarizes their potential applications based on reported biological activities.
Key Applications
N-acylated derivatives of 5-(trifluoromethyl)pyridine have demonstrated promising biological activities, particularly as antibacterial and insecticidal agents. Research has shown that modifications to the acyl group can significantly modulate the potency and selectivity of these compounds.
Antibacterial Activity
A series of trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their antibacterial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacear um (R. solanacearum).[1][2][3] Notably, certain sulfone-containing compounds have exhibited superior efficacy compared to commercial bactericides.[1][2]
Insecticidal Activity
The same class of compounds has also been screened for insecticidal activity against agricultural pests like the diamondback moth (Plutella xylostella).[1][2][3] Several derivatives have displayed significant insecticidal effects, highlighting their potential for development as novel crop protection agents.[1][2]
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of representative N-acyl-5-(trifluoromethyl)pyridine derivatives.
Table 1: Synthesis of Thioether-Containing Trifluoromethylpyridine Amide Derivatives
| Compound ID | R Group | Yield (%) |
| E3 | 4-chlorobenzyl | 85 |
| E11 | 4-(trifluoromethyl)benzyl | 88 |
| E24 | 2,4-difluorobenzyl | 73 |
Data extracted from Gong et al., RSC Adv., 2020.[1][2]
Table 2: Antibacterial Activity of Trifluoromethylpyridine Amide Derivatives against Xanthomonas oryzae pv. oryzae (Xoo)
| Compound ID | EC50 (mg L⁻¹) |
| F10 | 83 |
| Thiodiazole Copper (Commercial) | 97 |
| Bismerthiazol (Commercial) | 112 |
EC50: Half-maximal effective concentration. Data for sulfone-containing derivative F10. Data extracted from Gong et al., RSC Adv., 2020.[1][2]
Table 3: Insecticidal Activity of Trifluoromethylpyridine Amide Derivatives against Plutella xylostella
| Compound ID | Mortality (%) |
| E3 | 75 |
| E11 | 70 |
| E24 | 70 |
| G2 | 75 |
Mortality rate at a concentration of 200 mg L⁻¹. Data extracted from Gong et al., RSC Adv., 2020.[1][2]
Experimental Protocols
The following protocols provide a general methodology for the synthesis of N-acyl-5-(trifluoromethyl)pyridin-2-amine derivatives.
Protocol 1: General Procedure for the Acylation of this compound
This protocol describes a representative method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acyl-5-(trifluoromethyl)pyridin-2-amine.
Expected Yield: Yields can vary depending on the specific acyl chloride used but are generally in the range of 70-95%.
Visualizations
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of N-acyl-5-(trifluoromethyl)pyridin-2-amine derivatives.
References
- 1. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 3. scispace.com [scispace.com]
Application Notes and Protocols for the N-alkylation of 5-(Trifluoromethyl)pyridin-2-amine
Introduction
5-(Trifluoromethyl)pyridin-2-amine is a critical building block in the fields of medicinal chemistry and drug development. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. N-alkylation of the amino group on this pyridine scaffold is a common synthetic strategy to generate diverse libraries of compounds for biological screening. These N-alkylated derivatives have been explored for various therapeutic applications, including as potential anticancer and antimicrobial agents.
This document provides detailed protocols for the N-alkylation of this compound via two common and effective methods: classical N-alkylation with alkyl halides and reductive amination. Additionally, it includes a protocol for N-arylation using the Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.
Overview of N-Alkylation Methods
The selection of an appropriate N-alkylation method depends on several factors, including the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials.
-
Classical N-Alkylation with Alkyl Halides: This is a straightforward and widely used method involving the deprotonation of the amine with a suitable base, followed by nucleophilic attack on an alkyl halide. Common bases include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) being frequently employed.
-
Reductive Amination: This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. This method is advantageous as it avoids the use of often lachrymatory and toxic alkyl halides. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines. It offers excellent functional group tolerance and is effective for a broad range of substrates.
Data Presentation
The following tables summarize quantitative data for different N-alkylation and N-arylation methods for this compound and related compounds, providing a comparative overview of reaction conditions and yields.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | NaH | THF | Room Temp. | - | >99% (Regioselectivity) | Analogous to[1] |
| Ethyl Iodide | K₂CO₃ | DMF | Room Temp. | 24 | - (General Protocol) | Analogous to[2] |
| 4-Methoxybenzyl chloride | K₂CO₃ | DMF | Room Temp. | Overnight | 72% | [3] |
Table 2: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)₃ | EtOAc | Room Temp. | 6 | - (General Protocol) | [4] |
| Various Aldehydes | BH₃N(C₂H₅)₃ | - | - | - | Excellent (General) | |
| Aromatic Aldehydes | H₂ (100 bar), Co-catalyst | Methanol | 100 | 4 | 72-96% | [5] |
Table 3: Buchwald-Hartwig N-Arylation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-5-(trifluoromethyl)pyridine | Pd(dba)₂ / BINAP | tBuONa | 1,4-Dioxane | Reflux | 24 | 71% | [6] |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Benzyl Bromide using Sodium Hydride
This protocol describes the N-benzylation of this compound using sodium hydride as the base. This method is highly effective for achieving high regioselectivity for N-alkylation.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain N-benzyl-5-(trifluoromethyl)pyridin-2-amine.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol provides a general procedure for the reductive amination of this compound with benzaldehyde using sodium triacetoxyborohydride.[4]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldehyde (1.0 eq.) in EtOAc (0.5 M), add this compound (1.1 eq.).
-
Add NaBH(OAc)₃ (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford N-benzyl-5-(trifluoromethyl)pyridin-2-amine.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol describes the palladium-catalyzed N-arylation of an aromatic amine with 2-bromo-5-(trifluoromethyl)pyridine. This can be adapted for the reaction of this compound with an aryl halide.[6]
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Aniline (or other aromatic amine)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(dba)₂
-
rac-BINAP
-
Sodium tert-butoxide (tBuONa)
-
Anhydrous 1,4-dioxane
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a two-neck flask equipped with a condenser and a magnetic stirrer, add 2-bromo-5-(trifluoromethyl)pyridine (3.0 eq.), Pd(dba)₂ (8 mol%), and rac-BINAP (9 mol%).
-
Flush the flask with dry argon.
-
Add anhydrous 1,4-dioxane (0.1 M based on the amine) in a stream of argon and stir for 2-3 minutes.
-
Add the aromatic amine (1.0 eq.) and tBuONa (3.0 eq.) in a stream of argon.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with CH₂Cl₂.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-aryl-5-(trifluoromethyl)pyridin-2-amine.
Visualizations
Experimental Workflow: Classical N-Alkylation
Caption: Workflow for classical N-alkylation.
Logical Relationship: Reductive Amination
Caption: Key steps in reductive amination.
Concluding Remarks
The protocols outlined in these application notes provide robust and versatile methods for the N-alkylation of this compound. The choice of method will be dictated by the specific synthetic goals and available reagents. Classical N-alkylation is a reliable method for simple alkyl halides, while reductive amination offers a milder, one-pot alternative for the introduction of alkyl groups from carbonyl compounds. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful and highly adaptable tool. These methods are essential for the generation of novel chemical entities for drug discovery and development, leveraging the beneficial properties of the trifluoromethylpyridine scaffold.
References
- 1. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Diazotization Reactions of 5-(Trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diazotization of 5-(Trifluoromethyl)pyridin-2-amine, a critical transformation for the synthesis of various valuable pyridine-based building blocks in drug discovery and agrochemical development. The resulting diazonium salt is a versatile intermediate that can be readily converted into a range of functional groups, including halogens and cyano moieties, through subsequent reactions.
Introduction
This compound is a key starting material in medicinal and agricultural chemistry. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity to the final compounds. Diazotization of the 2-amino group on this pyridine ring opens up a plethora of synthetic possibilities, allowing for the introduction of various substituents at this position via Sandmeyer and related reactions. These transformations are fundamental for the synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which is a precursor to numerous commercial herbicides and insecticides.[1][2]
Reaction Mechanism and Workflow
The diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is generally used immediately in subsequent transformations without isolation.
The general workflow for the utilization of diazotized this compound is depicted below:
Caption: General workflow for the diazotization of this compound and subsequent functional group transformations.
Quantitative Data Summary
While specific yield data for the diazotization of this compound is not extensively reported, the following table summarizes typical yields for analogous reactions with structurally similar aminopyridines. These values can serve as a benchmark for optimizing the reaction conditions for the target molecule.
| Starting Material | Diazotizing Agent | Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Acetamido-5-aminopyridine | Sodium Nitrite | Fluoroboric Acid | 25 | 1.5 | 87.22 | [3] |
| 2-Aminopyridine | Sodium Nitrite | Hydrochloric Acid | -5 to 0 | 2 | 81.4 | [4] |
Experimental Protocols
Protocol 1: General Diazotization of this compound (Adapted from similar procedures)
This protocol describes the in-situ generation of the 5-(Trifluoromethyl)pyridin-2-diazonium salt, which can then be used in subsequent Sandmeyer or other related reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reaction flask
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, dissolve this compound in a suitable amount of concentrated mineral acid (e.g., HCl or H₂SO₄) diluted with water.
-
Cool the solution to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the completion of the diazotization reaction.
-
The resulting cold solution of the 5-(Trifluoromethyl)pyridin-2-diazonium salt is now ready for use in subsequent reactions. Note: Diazonium salts can be unstable and potentially explosive when isolated. It is highly recommended to use them in solution immediately after preparation.
Protocol 2: Sandmeyer Reaction for the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol details the conversion of the in-situ generated diazonium salt to 2-chloro-5-(trifluoromethyl)pyridine using copper(I) chloride.
Materials:
-
Solution of 5-(Trifluoromethyl)pyridin-2-diazonium salt (from Protocol 1)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Heating mantle or oil bath
-
Extraction solvent (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the cold CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.
-
Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-5-(trifluoromethyl)pyridine, which can be further purified by distillation or chromatography.
A similar procedure can be followed for the synthesis of 2-bromo-5-(trifluoromethyl)pyridine using copper(I) bromide (CuBr).
Signaling Pathways and Logical Relationships
The diazotization reaction is the central hub from which various synthetic pathways diverge, each leading to a different class of substituted pyridine derivatives. The choice of the subsequent reagent dictates the final product.
Caption: Synthetic pathways originating from the diazotization of this compound.
Applications in Drug Development and Agrochemicals
The products derived from the diazotization of this compound are crucial intermediates. For example, 2-chloro-5-(trifluoromethyl)pyridine is a key building block for several commercial pesticides.[1] The ability to introduce various functionalities at the 2-position of the pyridine ring allows for the fine-tuning of the biological activity and pharmacokinetic properties of potential drug candidates and agrochemicals. The cyano derivative can be further elaborated into amides, carboxylic acids, or tetrazoles, which are common functionalities in bioactive molecules.
Safety Precautions
-
Diazotization reactions should be carried out at low temperatures to minimize the decomposition of the diazonium salt.
-
Aryl diazonium salts, especially when dry, are thermally unstable and can be explosive. They should be handled with extreme caution and preferably used in solution without isolation.
-
The Sandmeyer reaction involves the use of copper salts, which are toxic. Appropriate personal protective equipment (PPE) should be worn.
-
The reaction can evolve nitrogen gas, which can lead to a pressure buildup if the reaction is performed in a closed system. Ensure adequate venting.
-
When using copper(I) cyanide, be aware of the high toxicity of cyanide and take appropriate safety measures to avoid exposure. The reaction should be performed in a well-ventilated fume hood.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 4. researchgate.net [researchgate.net]
Protocol for the purification of 5-(Trifluoromethyl)pyridin-2-amine by recrystallization
An Application Note and Protocol for the Purification of 5-(Trifluoromethyl)pyridin-2-amine by Recrystallization.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group enhances the lipophilicity, metabolic stability, and bioavailability of target molecules, making it a valuable building block in drug design.[1] The compound, with a molecular weight of 162.11 g/mol , typically appears as an off-white crystalline powder with a melting point in the range of 45-49 °C.[1] Achieving high purity of this intermediate is critical to ensure the desired yield and impurity profile in subsequent synthetic steps. This protocol provides a detailed method for the purification of this compound using recrystallization, a fundamental technique for purifying solid compounds.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor).
Materials and Equipment
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, Heptane, Water)
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or oil bath)
-
Magnetic stirrer and stir bars
-
Glass funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and weighing scale
-
Ice bath
-
Drying oven or desiccator
Experimental Protocol
Step 1: Solvent Selection
The key to a successful recrystallization is the choice of solvent. The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures.
-
Screening: Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Solubility at Room Temperature: Add 0.5 mL of a different candidate solvent to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound completely at this stage.
-
Solubility at Elevated Temperature: Gently heat the test tubes that showed poor solubility at room temperature in a water bath. Add the solvent dropwise while heating until the solid just dissolves.
-
Crystallization upon Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will yield a significant amount of crystalline precipitate.
-
Solvent System Selection: Based on the screening, single solvents like isopropanol or ethanol are often effective. Alternatively, a two-solvent system (e.g., Ethanol/Water, Toluene/Heptane) can be used, where the compound is soluble in the first solvent and insoluble in the second (anti-solvent).
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and begin heating the mixture in a water bath on a hot plate. Caution: The compound has a low melting point (45-49 °C), so avoid excessive heating which may cause it to "oil out" instead of dissolving. The temperature of the solvent should be kept just below its boiling point.
-
Minimum Solvent: Continue adding small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution for maximum yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a fluted filter paper in a pre-heated glass funnel and pour the hot solution through it into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals. This can be done by leaving them on the filter under vacuum for a period, followed by drying in a vacuum desiccator or a low-temperature vacuum oven.
Data Presentation
The following table summarizes the key parameters for the recrystallization protocol. The exact values should be optimized based on the results of the solvent screening.
| Parameter | Recommended Conditions |
| Compound Name | This compound |
| CAS Number | 74784-70-6[1][2] |
| Melting Point (Pure) | 45-49 °C |
| Suggested Solvents | Isopropanol, Ethanol, Toluene/Heptane mixture, Ethyl Acetate/Hexane mixture. |
| Dissolution Temperature | ~50-70 °C (or just below the boiling point of the chosen solvent). Avoid temperatures significantly above the compound's melting point to prevent oiling out. |
| Crystallization Temp. | Cool slowly to room temperature (~20-25 °C), then chill in an ice bath (0-4 °C). |
| Expected Purity | >98% (Purity should be assessed by techniques such as HPLC, GC, or melting point analysis).[1] |
Experimental Workflow Visualization
Caption: Workflow for the Purification via Recrystallization.
References
Application of 5-(Trifluoromethyl)pyridin-2-amine in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)pyridin-2-amine is a pivotal building block in modern medicinal chemistry. Its unique structural features, particularly the trifluoromethyl (-CF3) group, impart desirable pharmacological properties to novel therapeutic agents. The -CF3 group is a strong electron-withdrawing moiety that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] This has led to its incorporation into a variety of drug candidates across different therapeutic areas, most notably in oncology. This document provides detailed application notes and experimental protocols for key classes of inhibitors developed using this versatile scaffold.
Application Note 1: Pan-Class I PI3K/mTOR Inhibitors for Oncology
Derivatives of 4-(trifluoromethyl)pyridin-2-amine have been successfully utilized to develop potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention.[3][4]
A prominent example is PQR309 (Bimiralisib) , a potent, orally bioavailable, and brain-penetrant pan-class I PI3K/mTOR inhibitor that has advanced to clinical trials.[3][5][6] The 4-(trifluoromethyl)pyridin-2-amine moiety in PQR309 plays a crucial role in its binding to the kinase domain of PI3K, contributing to its high potency.[7]
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[2][4] PQR309 dually inhibits PI3K and mTOR, leading to a comprehensive blockade of this pro-survival pathway.
Quantitative Data: In Vitro Inhibitory Activity of PQR309
| Target | IC50 (nM) | Ki (nM) |
| PI3Kα | 33 | 17 |
| PI3Kβ | 661 | - |
| PI3Kδ | 451 | - |
| PI3Kγ | 708 | - |
| mTOR | 89 | - |
| Data sourced from references[6]. |
Application Note 2: Dual FLT3/CHK1 Inhibitors for Acute Myeloid Leukemia (AML)
A series of compounds based on a 5-trifluoromethyl-2-aminopyrimidine scaffold, structurally related to this compound, have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[8] Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis.[9] Dual targeting of FLT3 and CHK1 has been shown to overcome resistance to FLT3 inhibitors, offering a promising therapeutic strategy.[10][11]
Signaling Pathway: FLT3 and CHK1 in AML
Mutated FLT3 (e.g., FLT3-ITD) provides a constitutive signal for proliferation and survival in AML cells, primarily through the STAT5, MAPK, and AKT pathways.[9] CHK1 is a key regulator of the DNA damage response and cell cycle progression.[12] Inhibiting both targets simultaneously can induce cell cycle arrest and apoptosis in leukemic cells.[10][12]
Quantitative Data: Inhibitory Activity of a Representative Dual FLT3/CHK1 Inhibitor (Compound 30)
| Target | IC50 (nM) |
| FLT3-D835Y | 0.82 |
| CHK1 | 1.1 |
| Cell Line | IC50 (nM) |
| MV4-11 (FLT3-ITD) | 1.5 |
| MOLM-13 (FLT3-ITD) | 2.5 |
| Data sourced from references[8][13]. |
Application Note 3: Androgen Receptor (AR) Antagonists for Prostate Cancer
Recent research has led to the discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivatives as novel, pure androgen receptor (AR) antagonists.[14] These compounds are designed to combat resistance to existing anti-androgen therapies in prostate cancer.[14] The AR signaling pathway is a key driver of prostate cancer growth and progression.[1][15]
Signaling Pathway: Androgen Receptor
In prostate cancer cells, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, causing it to translocate to the nucleus.[15][16] In the nucleus, the AR binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote tumor growth.[16][17] AR antagonists work by preventing this activation.
Quantitative Data: Inhibitory Activity of a Novel AR Antagonist (EF2)
| Assay | IC50 (µM) |
| AR Antagonism | 0.30 |
| Data sourced from reference[14]. |
Experimental Protocols
The following sections provide generalized protocols for the synthesis and evaluation of inhibitors derived from this compound. Specific reaction conditions and assay parameters should be optimized for each new compound.
General Synthetic Workflow
The synthesis of complex inhibitors often involves a multi-step process, starting with the functionalization of the this compound core, followed by coupling with other heterocyclic systems.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a general method for determining the inhibitory activity of a compound against a target kinase, such as PI3K, FLT3, or CHK1, using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[18][19]
Materials:
-
Recombinant human kinase (e.g., PI3Kα, FLT3, CHK1)
-
Kinase-specific substrate
-
ATP solution
-
Kinase assay buffer
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare the 1x Kinase Assay Buffer. Prepare a master mix containing the assay buffer, ATP, and the appropriate substrate.
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the assay wells.
-
Enzyme Addition: Dilute the kinase enzyme to the desired concentration in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 2 µL of assay buffer without enzyme to the "Blank" wells.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the "Blank" signal from all other readings. Normalize the data to the "Positive Control" (100% activity). Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of a test compound on the proliferation of cancer cell lines (e.g., MV4-11 for AML).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Sterile, clear-bottom 96-well plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of medium. Incubate overnight to allow for cell attachment (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of the test compound. Add 10 µL of the diluted compound or vehicle control (DMSO in medium) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Measure Viability: Equilibrate the plate and the cell viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence or absorbance using the appropriate plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Androgen Receptor Competition Binding Assay
This protocol is used to determine a compound's ability to compete with a radiolabeled androgen for binding to the AR.[20]
Materials:
-
Recombinant human AR protein
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
Test compound
-
Assay buffer
-
Scintillation proximity assay (SPA) beads
-
384-well plates
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the unlabeled androgen (for standard curve).
-
Assay Setup: In a 384-well plate, combine the AR protein, SPA beads, and either the test compound, unlabeled androgen, or vehicle control.
-
Ligand Addition: Add the radiolabeled androgen to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Data Acquisition: Measure the signal from each well using a scintillation counter. Binding of the radiolabeled ligand to the AR-bead complex will generate a signal.
-
Data Analysis: The signal will decrease as the test compound competes with the radiolabeled ligand for binding to the AR. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeting CHK1 inhibits cell proliferation in FLT3-ITD positive acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. promega.com [promega.com]
- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridin-2-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and purity of 5-(Trifluoromethyl)pyridin-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound (CAS No. 74784-70-6) is an off-white crystalline powder that serves as a crucial intermediate in organic synthesis.[1] It is particularly valuable in the pharmaceutical and agrochemical industries. The trifluoromethyl (-CF3) group it contains is strongly electron-withdrawing and can enhance the metabolic stability, lipophilicity, and bioavailability of molecules, making it a desirable feature in drug design.[1][2]
Q2: What is the most common synthetic route to prepare this compound?
The most prevalent method is the nucleophilic aromatic substitution (amination) of 2-chloro-5-(trifluoromethyl)pyridine. This reaction typically involves heating the starting material with an ammonia source, such as aqueous ammonia, in a sealed vessel (autoclave) under pressure.[3] Alternative strategies include palladium-catalyzed methods like the Buchwald-Hartwig amination, which can often be performed under milder conditions.[4][5]
Q3: What are the key challenges in this synthesis?
Common challenges include achieving high yields, preventing the formation of side products, and ensuring the complete conversion of the starting material.[5] The reaction conditions, particularly temperature and pressure, must be carefully controlled. Catalyst selection and quality, as well as the purity of the starting materials, are also critical factors for success.[5]
Q4: Are there significant safety concerns I should be aware of?
Yes. The starting material, 2-chloro-5-(trifluoromethyl)pyridine, can cause skin and eye irritation.[6] The product, this compound, is toxic if swallowed and may cause skin, eye, and respiratory irritation.[7] Reactions are often run at high temperatures and pressures, requiring the use of appropriate equipment like an autoclave.[3] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including eye protection, gloves, and lab coats.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Suboptimal Reaction Conditions: Temperature or pressure may be too low, or reaction time is insufficient.[5]2. Poor Reagent Quality: Starting materials or reagents may be impure or degraded.[5]3. Catalyst Deactivation (for catalyzed reactions): The catalyst may be poisoned or have lost activity.[5]4. Inadequate Mixing: Poor agitation can lead to a non-homogeneous reaction mixture, especially in heterogeneous reactions. | 1. Optimize Conditions: Gradually increase the reaction temperature or time, monitoring progress by TLC or LC-MS.[4][5] Ensure the reaction vessel (e.g., autoclave) is properly sealed to maintain pressure.[5]2. Verify Reagents: Use reagents from a reputable supplier. Verify the purity of starting materials using analytical techniques (e.g., NMR, GC-MS).[5]3. Use Fresh Catalyst: For catalyzed reactions like Buchwald-Hartwig, use a fresh catalyst and consider robust, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are often effective for electron-deficient amines.[4]4. Improve Agitation: Ensure vigorous stirring throughout the reaction. |
| Formation of Side Products / Impure Product | 1. Over-reaction/Decomposition: Reaction temperature may be too high, leading to the decomposition of starting material or product.[9]2. Presence of Oxygen/Moisture: For air-sensitive reactions (e.g., Buchwald-Hartwig), oxygen can lead to catalyst decomposition and side reactions like hydrodehalogenation.[4]3. Formation of Isomers: In syntheses starting from precursors like 3-picoline, chlorinated isomers can form that are difficult to separate.[10] | 1. Control Temperature: Carefully control the reaction temperature. Temperatures above 250°C can accelerate decomposition.[9]2. Use Anhydrous/Degassed Solvents: For sensitive reactions, use anhydrous solvents and degas them thoroughly with an inert gas (e.g., Argon or Nitrogen) before use.[4]3. Purification: Employ careful purification techniques. Column chromatography or recrystallization can help separate the desired product from impurities. |
| Difficulty with Product Isolation/Purification | 1. Product Solubility: The product may be partially soluble in the aqueous phase during workup.2. Emulsion Formation: An emulsion may form during the extractive workup, making phase separation difficult.3. Product is an Oil: The product may not crystallize as expected, remaining as a viscous oil. The melting point is relatively low (45-49 °C).[1][8] | 1. Optimize Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.[4]2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[4]3. Induce Crystallization: Try cooling the concentrated product in an ice bath or scratching the inside of the flask with a glass rod. If it remains an oil, purification by column chromatography may be necessary. |
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 74784-70-6 | [1][8] |
| Molecular Formula | C6H5F3N2 | [1] |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 45-49 °C | [1][8] |
| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | [1] |
| Purity (Assay) | ≥98.0% | [1] |
Table 2: Example Reaction Conditions for Amination of Halopyridines
Note: These examples are for structurally similar compounds and provide a starting point for optimization.
| Starting Material | Reagents & Conditions | Product | Yield | Reference(s) |
| 2-chloro-4-(trifluoromethyl)pyridine | 28% aqueous ammonia, 180°C, 10 hours, in autoclave | 2-amino-4-(trifluoromethyl)pyridine | 82.3% | [3] |
| 2-chloro-4,6-bis(trifluoromethyl)pyridine | 40% aqueous ammonia, 150°C, 5 hours, in autoclave | 2-amino-4,6-bis(trifluoromethyl)pyridine | 79.3% | [3] |
| 2,6-dichloro-4-(trifluoromethyl)pyridine | 1. 28% aq. NH3, THF, 150°C, 6h2. H2 (2.0 MPa), 5% Pd/C, 100°C, 3h | 2-amino-4-(trifluoromethyl)pyridine | 71.9% (overall) | [5] |
Experimental Protocols
Protocol: Synthesis via Amination of 2-chloro-5-(trifluoromethyl)pyridine
This protocol is a general procedure based on common methods for the amination of chloropyridines.[3] Researchers should perform their own risk assessment and optimization.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Aqueous ammonia (e.g., 28% solution)
-
Deionized water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
High-pressure autoclave with stirring capability
-
Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable autoclave, charge 2-chloro-5-(trifluoromethyl)pyridine and a molar excess of aqueous ammonia. Caution: This reaction generates high pressure. Ensure the autoclave is rated for the expected temperature and pressure and do not exceed the recommended fill volume.
-
Reaction: Seal the autoclave and heat the mixture to 150-180°C with vigorous stirring for 6-12 hours. The internal pressure will increase significantly. Monitor the reaction parameters carefully.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature (e.g., 30-40°C).[5] Carefully and slowly vent the excess pressure.
-
Isolation: Open the autoclave and transfer the reaction mixture to a beaker. The product may precipitate as a solid. Collect the crystals by filtration, washing with cold deionized water.
-
Workup: If the product does not precipitate, transfer the mixture to a separatory funnel. Extract the aqueous mixture several times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with deionized water and then brine.[4] Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid can be further purified by recrystallization or column chromatography if necessary to achieve the desired purity (typically ≥98%).[1]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. innospk.com [innospk.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 2-Amino-5-(trifluoromethyl)pyridine 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 10. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-(Trifluoromethyl)pyridin-2-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main strategies for synthesizing this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): This approach typically involves the reaction of an activated pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine or 2-bromo-5-(trifluoromethyl)pyridine, with an ammonia source under elevated temperature and pressure.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a versatile method for forming the C-N bond between a halo- or triflyloxy-pyridine and an amine or ammonia surrogate.
Q2: Why is the synthesis of this compound challenging?
A2: The synthesis can be challenging due to the electron-withdrawing nature of the trifluoromethyl group. This deactivates the pyridine ring, making it less susceptible to certain reactions and potentially leading to side reactions under harsh conditions. For palladium-catalyzed reactions, the electron-deficient nature of the pyridine substrate can complicate the catalytic cycle.
Q3: What are the most common side reactions observed during the synthesis?
A3: Common side reactions include:
-
Hydrodehalogenation: Replacement of the halogen atom on the starting material with a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridine.
-
Dimerization: Self-coupling of the starting aryl halide to form a biphenyl-type byproduct.
-
Formation of Phosphine Oxides: In Buchwald-Hartwig amination, the phosphine ligands can be oxidized, leading to catalyst deactivation.
-
Formation of Hydroxypyridine: Under aqueous basic conditions, especially at high temperatures, the halo-substituent can be displaced by a hydroxyl group, forming 5-(trifluoromethyl)pyridin-2-ol.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Route
Problem 1: Low or no conversion of the starting material (e.g., 2-chloro-5-(trifluoromethyl)pyridine).
| Potential Cause | Troubleshooting Step |
| Insufficient reaction temperature or pressure. | Gradually increase the reaction temperature and ensure the reaction vessel is properly sealed to maintain pressure. Monitor for potential side reactions at higher temperatures. |
| Inadequate concentration of the ammonia source. | Use a higher concentration of aqueous ammonia or consider using liquid ammonia for a higher effective concentration. |
| Poor solubility of starting materials. | Consider the addition of a co-solvent that is miscible with aqueous ammonia and can solubilize the starting material. |
Problem 2: Formation of significant amounts of 5-(trifluoromethyl)pyridin-2-ol.
| Potential Cause | Troubleshooting Step |
| Reaction temperature is too high, favoring hydrolysis. | Reduce the reaction temperature and extend the reaction time. |
| High concentration of hydroxide ions. | If using a basic additive, consider a weaker, non-nucleophilic base. |
Buchwald-Hartwig Amination Route
Problem 1: Low yield of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive catalyst. | Use a pre-catalyst to ensure the generation of the active Pd(0) species. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Inappropriate ligand. | For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often more effective. |
| Unsuitable base. | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Ensure the base is fresh. |
| Use of an inappropriate ammonia source. | Consider using an ammonia surrogate like benzophenone imine followed by hydrolysis, or LHMDS as both a base and an ammonia precursor. |
Problem 2: Significant formation of 5-(trifluoromethyl)pyridine (hydrodehalogenation).
| Potential Cause | Troubleshooting Step |
| Presence of water or other protic impurities. | Ensure all reagents and solvents are rigorously dried and the reaction is maintained under a strict inert atmosphere. |
| Formation of palladium hydride species. | Optimize the choice of base and solvent. In some cases, specific additives can suppress this side reaction. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on procedures described in patent literature for analogous compounds.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Autoclave
Procedure:
-
Charge a 200 mL autoclave with 14.5 g of 2-chloro-4-trifluoromethylpyridine and 108 mL of 28% aqueous ammonia.
-
Seal the autoclave and heat the mixture to 180°C with stirring. The internal pressure will be approximately 20 atm.
-
Maintain the reaction at this temperature for 10 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
The resulting crystalline product is collected by filtration, washed with water, and dried.
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Ammonia surrogate (e.g., benzophenone imine) or an ammonia salt
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add 2-bromo-5-(trifluoromethyl)pyridine, the ammonia surrogate, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes. Note that specific yields and impurity levels can vary significantly based on the exact conditions and scale of the reaction.
| Parameter | Nucleophilic Aromatic Substitution | Buchwald-Hartwig Amination |
| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine | 2-Bromo-5-(trifluoromethyl)pyridine |
| Amine Source | Aqueous Ammonia | Ammonia Surrogate / Salt |
| Catalyst | None | Palladium Pre-catalyst |
| Ligand | N/A | Bulky Phosphine Ligand |
| Base | N/A (Ammonia acts as base) | Strong, non-nucleophilic base |
| Solvent | Water | Anhydrous Toluene or Dioxane |
| Temperature | 150-200 °C | 80-120 °C |
| Pressure | High Pressure (Autoclave) | Atmospheric Pressure |
| Typical Yield | 60-85% | 70-95% |
| Key Impurities | 5-(trifluoromethyl)pyridin-2-ol | 5-(trifluoromethyl)pyridine, Bipyridine byproduct |
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Purification of 5-(Trifluoromethyl)pyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 5-(Trifluoromethyl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the product. Based on typical synthetic routes, likely impurities include:
-
Unreacted Starting Materials: Such as 2-chloro-5-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][2][3]
-
Isomeric Byproducts: Positional isomers like 3-amino-5-(trifluoromethyl)pyridine may form depending on the synthetic method.
-
Over-aminated or Hydrolyzed Products: Depending on reaction conditions, side reactions can lead to other pyridine derivatives.
-
Residual Solvents: Solvents used in the synthesis and work-up, for example, dioxane or toluene.[4]
-
Inorganic Salts: Formed during the reaction or work-up, such as ammonium chloride.
Q2: What are the recommended analytical methods to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a UV detector is a powerful tool for quantifying purity and detecting non-volatile impurities.[5]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities and can be coupled with a mass spectrometer (GC-MS) for identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for structural confirmation and identifying organic impurities, even at low levels.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[9]
Q3: Which purification technique is most suitable for my sample of this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially if the impurities have different solubility profiles.[10]
-
Column Chromatography: Highly effective for separating the desired product from a wide range of impurities, including isomers and byproducts with different polarities.[11]
-
Acid-Base Extraction: Useful for removing non-basic organic impurities and some inorganic salts.
Troubleshooting Guides
Issue 1: Persistent Impurities After Recrystallization
Problem: You have recrystallized your this compound, but analytical data (e.g., HPLC, NMR) still shows the presence of significant impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while the impurity should be either very soluble or insoluble at all temperatures.[10] Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).[12] |
| Co-crystallization of Impurities | If an impurity has a similar structure and solubility to the product, it may co-crystallize. A second recrystallization using a different solvent system may be effective. Alternatively, consider column chromatography for better separation. |
| Product Oiling Out | The product may separate as an oil instead of crystals, trapping impurities. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, scratching the inside of the flask, or using a different solvent system.[12] |
| Insufficient Washing of Crystals | Impurities may remain on the surface of the crystals. Wash the filtered crystals with a small amount of cold recrystallization solvent. |
Issue 2: Poor Separation or Tailing Peaks in Column Chromatography
Problem: During silica gel column chromatography, the desired product co-elutes with impurities, or the peaks show significant tailing, leading to impure fractions.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separation. Systematically test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find a system that gives good separation (ΔRf > 0.2). |
| Secondary Interactions with Silica Gel | The basic amine group can interact with acidic silanol groups on the silica, causing peak tailing.[13] Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to suppress these interactions. |
| Column Overload | Loading too much sample onto the column can lead to broad peaks and poor separation.[14] As a rule of thumb, use a silica gel to sample mass ratio of at least 30:1. |
| Sample Insolubility at the Top of the Column | If the sample is not fully dissolved in the initial eluent, it can lead to streaking and poor separation.[14] Dissolve the sample in a minimum amount of a slightly more polar solvent before loading, or use the dry loading technique.[14] |
| Decomposition on Silica Gel | Some aminopyridines can be unstable on acidic silica gel.[15] If you suspect decomposition, you can use deactivated silica gel (e.g., by adding a small percentage of water) or an alternative stationary phase like alumina. |
Data Presentation
The following table provides a qualitative comparison of common purification techniques for this compound.
| Purification Method | Effectiveness for Removing Starting Materials (e.g., 2-chloro-5-(trifluoromethyl)pyridine) | Effectiveness for Removing Isomeric Impurities | Typical Yield | Scalability |
| Recrystallization | Moderate to High | Low to Moderate | High | High |
| Silica Gel Column Chromatography | High | High | Moderate to High | Moderate |
| Acid-Base Extraction | Moderate (for non-basic impurities) | Low | High | High |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will show the desired product with an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface at the top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, use a dry loading method by adsorbing the sample onto a small amount of silica gel before adding it to the column.[14]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Liquid-Liquid Extraction (Acid-Base)
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic this compound will move into the aqueous layer as its hydrochloride salt, while non-basic impurities will remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the product.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The free amine will precipitate out or can be extracted.
-
Back Extraction: Extract the basified aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
Caption: Troubleshooting decision-making flowchart.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone (2-hydroxy-5-trifluoromethylpyridine) in hydroponically grown plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Suzuki Coupling with 5-(Trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 5-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help diagnose and resolve common issues in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: Why am I observing low or no conversion of my this compound starting material?
Answer:
Low or no conversion with this substrate is a common challenge and can be attributed to several factors, primarily related to the electronic properties and coordinating ability of the starting material.[1]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle.[1][2][3] The electron-withdrawing trifluoromethyl group further deactivates the pyridine ring, making oxidative addition more difficult.[2]
-
Suboptimal Catalyst System: Your current palladium source and ligand may not be suitable for this challenging substrate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[4]
-
Inefficient Oxidative Addition: The C-X (X = Cl, Br, I) bond on the electron-deficient pyridine ring can be difficult to activate.[2]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][4] These ligands can stabilize the active palladium species, promote the challenging oxidative addition step, and sterically hinder coordination of the pyridine nitrogen.[2]
-
Catalyst Choice: Utilize pre-formed palladium catalysts or more robust pre-catalyst systems (e.g., Buchwald G3 precatalysts) that are more resistant to inhibition.[1][4] Consider increasing the catalyst loading, for example, from 2 mol% to 5 mol%.[3]
-
Protecting the Amine: Although less ideal, protection of the 2-amino group (e.g., with a Boc group) can prevent catalyst inhibition.[4]
Question 2: What are the most common side reactions with this substrate, and how can I minimize them?
Answer:
The two most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the boronic acid.
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous bases and is a significant issue with heteroaryl boronic acids.[1][2][4]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[2]
Solutions to Minimize Side Reactions:
-
For Protodeboronation:
-
For Homocoupling:
Question 3: My reaction turns black, and then the reaction stalls. What does this indicate?
Answer:
The formation of a black precipitate, known as palladium black, indicates decomposition of the palladium catalyst.[4] This is often associated with failed reactions and can be caused by:
-
Presence of Oxygen: Inadequate degassing of the reaction mixture is a common cause.[1][4]
-
High Reaction Temperature: Excessive heat can lead to catalyst decomposition.
-
Impurities: Impurities in the starting materials or solvent can also contribute to catalyst deactivation.
Solutions:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are properly degassed using techniques like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.
-
Optimize Temperature: Screen lower reaction temperatures to find a balance between reaction rate and catalyst stability.
-
Use High-Purity Reagents: Ensure starting materials and solvents are of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like this, highly active catalyst systems are required.[2] A good starting point is to use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2][4] N-heterocyclic carbene (NHC) ligands can also be very effective.[2]
Q2: Which base should I use for this reaction?
A2: The choice of base is crucial.[3] For Suzuki couplings with aminopyridines, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[1] However, stronger bases like K₃PO₄ can also be beneficial, particularly for promoting the transmetallation step.[1][3] It is recommended to screen a few different bases to find the optimal one for your specific reaction. Ensure the base is fresh, dry, and finely powdered.[1]
Q3: What solvent system is recommended?
A3: A mixture of an organic solvent and water is commonly used to facilitate the dissolution of the base and boronic acid.[5][6] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[4][6] The ratio of organic solvent to water typically ranges from 4:1 to 10:1.[6][7] Anhydrous conditions can also be employed to minimize protodeboronation.[1][3]
Q4: How can I improve the reproducibility of my reaction?
A4: Reproducibility issues often stem from inconsistent degassing, impure reagents, or inaccurate measurement of the catalyst and base. To improve reproducibility:
-
Standardize your degassing procedure.
-
Use fresh, high-purity reagents.
-
Grind the inorganic base to a fine, consistent powder.
-
If possible, use a pre-catalyst to ensure accurate and consistent catalyst loading.
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (2 mol%) | None |
| Base | K₃PO₄ (2.0 eq) | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF (anhydrous) |
| Temperature | 100 °C | 110 °C | 80 °C |
| Time | 12-24 h | 12-24 h | 12-24 h |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Catalyst Inhibition | Use bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. |
| Inefficient Oxidative Addition | Increase reaction temperature; switch to a more active catalyst system. | |
| Protodeboronation | Hydrolysis of Boronic Acid | Use boronic esters (pinacol, MIDA); employ anhydrous conditions. |
| Homocoupling | Presence of Oxygen | Thoroughly degas the reaction mixture. |
| Inefficient Catalyst Activation | Use a Pd(0) source or an efficient precatalyst. | |
| Catalyst Decomposition | Oxygen, High Temperature | Improve degassing; screen lower temperatures. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and degassed water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.[1]
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low-yielding reactions.
References
Overcoming low reactivity of 5-(Trifluoromethyl)pyridin-2-amine in amidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of 5-(trifluoromethyl)pyridin-2-amine in amidation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in amidation reactions?
A1: The low reactivity of this compound stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This group significantly reduces the electron density on the pyridine ring, which in turn decreases the nucleophilicity of the 2-amino group, making it a poor nucleophile for attacking an activated carboxylic acid.
Q2: My standard amidation protocol using EDC/HOBt is failing with this compound. What should I do?
A2: Standard coupling reagents like EDC/HOBt or DCC/DMAP are often insufficient to overcome the low nucleophilicity of this compound.[1][2] It is recommended to switch to more potent coupling reagents.
Q3: What are some recommended potent coupling reagents for this type of challenging amidation?
A3: For electron-deficient amines, stronger coupling reagents are often necessary. Consider using uronium/aminium-based reagents like HATU , HBTU , or COMU , or phosphonium-based reagents such as PyBOP or PyAOP .[3][4] These reagents are known to be more effective for sterically hindered or electronically deactivated amines.
Q4: Can I improve my yield by changing the reaction conditions?
A4: Yes, optimizing reaction conditions can significantly improve yields. Consider the following:
-
Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help drive it to completion. However, monitor the reaction carefully for potential decomposition of starting materials or products.
-
Base: Use a strong, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure the amine is sufficiently deprotonated.
-
Solvent: Use anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) to ensure all reagents are fully dissolved. Ensure the solvents are truly anhydrous, as water can hydrolyze the activated intermediate.
Q5: Is converting the carboxylic acid to an acid chloride a viable strategy?
A5: Absolutely. Converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective strategy to overcome the low reactivity of the amine. The highly electrophilic acid chloride can react with the weakly nucleophilic amine. This method, however, may not be suitable for sensitive substrates due to the harsh conditions and generation of HCl as a byproduct.
Troubleshooting Guide
This guide addresses common issues encountered during the amidation of this compound.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Carboxylic Acid Activation | 1. Switch to a stronger coupling reagent: Replace EDC/HOBt with HATU, HBTU, or PyBOP.[3][4] 2. Increase equivalents of coupling reagent: Use 1.2-1.5 equivalents of the coupling reagent. 3. Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine. |
| Low Nucleophilicity of the Amine | 1. Increase Reaction Temperature: Carefully heat the reaction mixture to 40-60 °C. 2. Use a Stronger Base: Employ a stronger, non-nucleophilic base such as DBU. 3. Convert Carboxylic Acid to Acid Chloride: Use thionyl chloride or oxalyl chloride to form the more reactive acid chloride. |
| Poor Solubility of Reagents | 1. Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the activated species. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Epimerization of Chiral Carboxylic Acids | 1. Use Additives: Incorporate racemization suppressants like HOBt or HOAt if not already part of the coupling reagent. 2. Lower Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature), although this may require longer reaction times. |
| Decomposition of Reagents or Product | 1. Optimize Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times. Monitor the reaction progress by TLC or LC-MS. 2. Use Milder Conditions: If using the acid chloride method, consider alternative activating agents that operate under milder conditions. |
Data Presentation
While direct comparative data for the amidation of this compound is not extensively available in the literature, the following table presents data for a closely related Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine, which highlights the feasibility of forming C-N bonds with this substituted pyridine ring under optimized conditions.
Table 1: Pd-Catalyzed Amination of 2-Bromo-5-(trifluoromethyl)pyridine with Various Amines
| Entry | Amine | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Anisidine | Pd(dba)₂ / rac-BINAP (8/9 mol%) | 1,4-Dioxane | Reflux | 24 | 71 |
| 2 | Aniline | Pd(dba)₂ / rac-BINAP (8/9 mol%) | 1,4-Dioxane | Reflux | 24 | 71 |
| 3 | 8-Aminoquinoline | Pd(dba)₂ / rac-BINAP (8/9 mol%) | 1,4-Dioxane | Reflux | 24 | 90 |
| 4 | 1,10-Phenanthrolin-5-amine | Pd(dba)₂ / rac-BINAP (8/9 mol%) | 1,4-Dioxane | Reflux | 24 | 83 |
Data adapted from a study on the synthesis of bis(5-(trifluoromethyl)pyridin-2-yl)amine-based ligands.
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amidation via Acid Chloride Formation
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of this compound (1.1 eq.) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the amidation of this compound.
Caption: Troubleshooting workflow for low-yield amidations.
References
Troubleshooting guide for reactions involving 5-(Trifluoromethyl)pyridin-2-amine
Technical Support Center: 5-(Trifluoromethyl)pyridin-2-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in common chemical reactions.
General Troubleshooting & FAQs
This section addresses broad issues that can occur in various reactions involving this compound.
Question: My reaction is resulting in a low yield or has failed to proceed. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach is the best way to identify and solve the problem.
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities in this compound or other reactants can interfere with the reaction or poison the catalyst. An assay of ≥98.0% purity is recommended to reduce the risk of side reactions.[1]
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the reagents by recrystallization or column chromatography before use.[2]
-
-
Reaction Conditions: Temperature, reaction time, and atmosphere are critical. The thermal stability of this compound, with a boiling point of approximately 208°C, allows for a range of temperatures, but optimization is often necessary.[1]
-
Recommendation: Perform small-scale experiments to screen different temperatures and reaction times. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon), especially for oxygen-sensitive catalytic reactions like Buchwald-Hartwig or Suzuki coupling.
-
-
Solvent Choice: The solvent affects reactant solubility and reaction kinetics.[2]
-
Recommendation: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. Common solvents for cross-coupling reactions include toluene, dioxane, and THF.
-
-
Reagent Stoichiometry: An incorrect ratio of reactants, catalyst, or base can lead to incomplete conversion or the formation of side products.[3]
-
Recommendation: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial, which can be determined through optimization studies.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: A flowchart for troubleshooting low reaction yields.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is frequently used as a nucleophile in C-N bond-forming reactions like the Buchwald-Hartwig amination.
Question: I am attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but the reaction is inefficient. How can I optimize it?
Answer: The success of the Buchwald-Hartwig amination is highly dependent on the combination of the palladium source, ligand, base, and solvent.[4][5] The electron-withdrawing trifluoromethyl group on the pyridine ring decreases the nucleophilicity of the amine, which can make coupling more challenging.
Optimization Parameters for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. | These are stable Pd(0) and Pd(II) precursors that are readily activated in the catalytic cycle.[6] |
| Ligand | Sterically hindered, electron-rich phosphine ligands are preferred. Examples include XPhos, SPhos, or BrettPhos.[6] | These ligands promote the crucial reductive elimination step and stabilize the palladium catalyst, preventing decomposition. |
| Base | A strong, non-nucleophilic base is required. Common choices are NaOtBu, KOtBu, or Cs₂CO₃. | The base is essential for deprotonating the amine, forming the active nucleophile in the catalytic cycle.[6] |
| Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. | These solvents have good solubility for the reactants and do not interfere with the catalytic intermediates. |
| Temperature | Reactions are often heated, typically between 80-110 °C. | Thermal energy is usually required to overcome the activation barriers for oxidative addition and reductive elimination.[7] |
Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (1-5 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2.5 mol%) followed by the anhydrous solvent (e.g., toluene, 3-5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 4-24 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[2]
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if there is a leaving group (like a halogen) at the 2- or 6-position.[8][9]
Question: I am observing an unexpected side product that appears to be from a nucleophilic attack on the pyridine ring. Why is this happening?
Answer: The strong electron-withdrawing effect of the trifluoromethyl group at the 5-position activates the pyridine ring for nucleophilic attack. If your reaction mixture contains other nucleophiles (e.g., hydroxide from a non-anhydrous base, or certain solvents), they can potentially displace a leaving group on the ring or, in some cases, react directly with the ring itself.[8]
Factors Influencing SNAr Reactions:
-
Leaving Group: A good leaving group (e.g., Cl, Br, F) at a position activated by the CF₃ group (positions 2, 4, or 6) is typically required.
-
Nucleophile: Strong nucleophiles are more likely to participate in SNAr.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions.
How to Minimize Unwanted SNAr:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are free of water to avoid the formation of hydroxypyridine byproducts.
-
Select Non-nucleophilic Reagents: Use non-nucleophilic bases (like NaH or K₂CO₃ where appropriate) if the primary base is suspected of acting as a nucleophile.
-
Control Temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may favor the desired transformation over the unwanted SNAr side reaction.[3]
Safety & Handling
Question: What are the primary safety concerns when working with this compound?
Answer: this compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is classified as toxic if swallowed and may be harmful if it comes into contact with the skin or is inhaled.[10][11][12] In one reported case, inhalation led to severe health effects, including methemoglobinemia and toxic encephalopathy.[13]
-
Irritation: The compound causes skin irritation and serious eye damage.[10][12]
-
Sensitization: It may cause an allergic skin reaction.[12]
Recommended Handling Procedures:
| Precaution | Details |
| Ventilation | Always handle in a well-ventilated chemical fume hood.[13] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14] |
| Handling Solids | Avoid generating dust. Weigh out the solid carefully to minimize airborne particles. |
| First Aid | In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.[10] |
| Disposal | Dispose of waste in a designated, approved hazardous waste container.[10] |
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-氨基-2-(三氟甲基)吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]
Alternative catalysts for the synthesis of 5-(Trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the catalytic synthesis of this important building block.
Alternative Catalysts: A Comparative Overview
The synthesis of this compound typically involves the amination of a 2-halo-5-(trifluoromethyl)pyridine precursor. Several catalytic systems can be employed for this transformation, with Palladium, Copper, and Nickel-based catalysts being the most common. The choice of catalyst often depends on the starting material (e.g., bromo- or chloro-pyridine), desired reaction conditions, and cost considerations.
Below is a summary of common catalytic systems with their typical reaction parameters.
| Catalyst System | Starting Material | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
| Palladium-catalyzed | 2-Bromo-5-(trifluoromethyl)pyridine | Pd₂(dba)₃ | BINAP | NaOtBu | 1,4-Dioxane | 100 | 1 | ~90 |
| Copper-catalyzed | 2-Bromo-5-(trifluoromethyl)pyridine | CuI | 1,10-Phenanthroline | K₂CO₃ | Ethylene Glycol | 120 | 1 | 70-85 |
| Nickel-catalyzed | 2-Chloro-5-(trifluoromethyl)pyridine | NiCl₂(DME) | IPr·HCl | NaOtBu | 2-Methyl-THF | 100 | 1 | 80-95 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol describes the synthesis of this compound from 2-Bromo-5-(trifluoromethyl)pyridine using a palladium-based catalyst.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
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Ammonia solution (e.g., 0.5 M in 1,4-Dioxane) or an ammonia surrogate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (typically 1-2 mol%) and BINAP (typically 2-4 mol%).
-
Add anhydrous 1,4-dioxane to the flask and stir for 10-15 minutes to allow for catalyst pre-formation.
-
Add 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents) to the reaction mixture.
-
Add the ammonia source (typically 1.5-2.0 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Copper-Catalyzed Amination (Ullmann Condensation)
This protocol outlines the synthesis using a copper-based catalyst, which can be a more economical alternative to palladium.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol
-
Aqueous ammonia (28-30%)
-
Standard reaction glassware
Procedure:
-
In a round-bottom flask, combine 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equivalent), CuI (typically 5-10 mol%), and 1,10-Phenanthroline (typically 10-20 mol%).
-
Add potassium carbonate (2.0 equivalents) and ethylene glycol.
-
Add aqueous ammonia (excess, e.g., 10-20 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Nickel-Catalyzed Amination
This protocol is particularly useful for the amination of the more readily available and less expensive 2-Chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(DME))
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 2-Methyl-THF
-
Ammonia solution (e.g., 0.5 M in dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with NiCl₂(DME) (typically 5-10 mol%) and IPr·HCl (typically 10-20 mol%).
-
Add anhydrous 2-Methyl-THF and stir for 10 minutes.
-
Add sodium tert-butoxide (2.2 equivalents), 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equivalent), and the ammonia solution (1.5 equivalents).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography.
Troubleshooting Guides
Issue 1: Low or No Conversion in Buchwald-Hartwig Amination
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently.
-
Solution: Use a palladium precatalyst (e.g., a palladacycle) for more reliable activation. Ensure the palladium source is fresh and has been stored properly.
-
-
Inappropriate Ligand: The ligand may not be suitable for the electron-deficient pyridine substrate.
-
Solution: For electron-deficient substrates like 2-bromo-5-(trifluoromethyl)pyridine, bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or XPhos are often more effective than BINAP.[1]
-
-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine or facilitate the catalytic cycle effectively.
-
Solution: Sodium tert-butoxide is generally the base of choice. Ensure it is anhydrous and from a reliable source. For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be tried, but this may require a more active catalyst system and higher temperatures.[2]
-
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.[2]
-
Issue 2: Significant Hydrodehalogenation Side Product
Possible Causes & Solutions:
-
Presence of Water: Trace amounts of water can lead to the reduction of the aryl halide.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[2]
-
-
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, competing side reactions like hydrodehalogenation can occur.
-
Solution: Optimizing the ligand and temperature can sometimes accelerate the reductive elimination step. Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired amination pathway.[2]
-
Issue 3: Low Yield in Ullmann Condensation
Possible Causes & Solutions:
-
High Reaction Temperatures Leading to Decomposition: Traditional Ullmann conditions often require harsh temperatures.
-
Solution: Modern Ullmann-type reactions utilize ligands (e.g., 1,10-phenanthroline) that allow for lower reaction temperatures.[3]
-
-
Catalyst Inactivation: The copper catalyst can be sensitive to air and moisture.
-
Solution: While not as critical as with palladium, performing the reaction under an inert atmosphere can be beneficial. Using freshly sourced CuI is recommended.
-
-
Poor Solubility: The inorganic base and copper salts may have poor solubility in some organic solvents.
-
Solution: Using a polar, high-boiling solvent like ethylene glycol, DMF, or NMP can improve solubility and reaction rates.
-
Frequently Asked Questions (FAQs)
Q1: Which starting material is better, 2-bromo- or 2-chloro-5-(trifluoromethyl)pyridine?
A1: 2-Bromo-5-(trifluoromethyl)pyridine is generally more reactive than the chloro-analogue in palladium- and copper-catalyzed reactions. However, 2-chloro-5-(trifluoromethyl)pyridine is often less expensive and more readily available. Nickel-based catalysts have shown high efficacy in activating the C-Cl bond, making the chloro-derivative a viable and economical starting material.[4][5]
Q2: My reaction is sluggish. Can I simply increase the temperature?
A2: While increasing the temperature can sometimes improve reaction rates, it can also lead to catalyst decomposition and the formation of side products. It is generally recommended to first optimize other parameters such as the catalyst, ligand, and base. If a temperature increase is necessary, it should be done incrementally while monitoring the reaction for byproducts.
Q3: How can I minimize the formation of diarylamine or other side products?
A3: The formation of diarylamine (from the reaction of the product with another molecule of the starting material) can sometimes be an issue. Using a moderate excess of the ammonia source can help to favor the formation of the primary amine. Careful control of stoichiometry and reaction time is also important. Other potential side reactions include hydrodehalogenation, which can be minimized by ensuring anhydrous conditions.
Q4: What are the best practices for purifying this compound?
A4: The product is a solid at room temperature.[6] Purification is typically achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Q5: Are there any safety precautions I should be aware of?
A5: 2-Bromo-5-(trifluoromethyl)pyridine can be a skin and eye irritant. Organometallic catalysts and strong bases like sodium tert-butoxide should be handled with care under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment and use appropriate personal protective equipment (PPE).
Visualizations
Caption: A generalized experimental workflow for the catalytic synthesis of this compound.
Caption: A logical comparison of common catalytic systems for the synthesis of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
Managing solubility issues of 5-(Trifluoromethyl)pyridin-2-amine in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 5-(Trifluoromethyl)pyridin-2-amine in aqueous media.
Troubleshooting Guide
Users encountering difficulties dissolving this compound in aqueous solutions can consult the following guide for a systematic approach to resolving these issues.
Issue: Precipitate forms when adding this compound to an aqueous buffer.
-
Initial Assessment: this compound is known to have low intrinsic solubility in neutral aqueous solutions. Direct addition to a buffer without solubility enhancement techniques will likely result in precipitation.
-
Troubleshooting Steps:
-
pH Adjustment: The amine group in the pyridine ring allows for pH-dependent solubility. Lowering the pH of the aqueous medium will protonate the amine, forming a more soluble salt.
-
Co-solvent System: Introduce a water-miscible organic co-solvent to the aqueous buffer to increase the solubility of the compound.
-
Cyclodextrin Encapsulation: Utilize cyclodextrins to form inclusion complexes, which can significantly enhance the aqueous solubility of hydrophobic molecules.
-
Heating and Agitation: Gentle heating and consistent agitation (e.g., vortexing, sonication) can aid in the dissolution process, especially when used in conjunction with the methods above.
-
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is an off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.
Q2: How soluble is this compound in water?
Q3: How does pH affect the solubility of this compound?
A3: As a weak base with a predicted pKa of approximately 1.49 for the pyridinium ion, the solubility of this compound is expected to increase significantly in acidic conditions (pH < 4).[2] At lower pH, the amine group becomes protonated, forming a more water-soluble salt.
Q4: What co-solvents can be used to improve the solubility of this compound?
A4: Common water-miscible organic co-solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG) can be used to increase its solubility in aqueous solutions. The choice of co-solvent and its concentration should be optimized for your specific experimental needs, considering potential effects on downstream assays.
Q5: Can cyclodextrins be used to enhance the aqueous solubility of this compound?
A5: Yes, cyclodextrins are a viable option. These cyclic oligosaccharides can encapsulate the hydrophobic trifluoromethyl-substituted pyridine moiety within their non-polar cavity, forming an inclusion complex with a hydrophilic exterior that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Q6: I'm still seeing precipitation even after trying to adjust the pH. What should I do?
A6: If pH adjustment alone is insufficient, consider a combination of methods. For example, you could use a co-solvent in an acidic buffer. Also, ensure that you are allowing sufficient time for dissolution with adequate agitation. Sonication can be particularly effective in breaking up solid aggregates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₃N₂ | [1] |
| Molecular Weight | 162.11 g/mol | |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 45-49 °C | |
| Boiling Point | 208.2 ± 40.0 °C at 760 mmHg | [1] |
| Predicted pKa | 1.49 ± 0.22 | [2] |
| Water Solubility | Slightly soluble | [2][3] |
Table 2: Predicted Aqueous Solubility of this compound at Different pH Values
| pH | Predicted Solubility | Rationale |
| 1.0 - 2.0 | High | The compound is expected to be predominantly in its protonated, more soluble salt form. |
| 3.0 - 5.0 | Moderate | A mixture of the protonated and neutral forms exists, leading to intermediate solubility. |
| > 6.0 | Low | The compound is primarily in its neutral, less soluble form. |
Note: The solubility predictions are based on the Henderson-Hasselbalch equation and the predicted pKa. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Prepare a stock solution: Dissolve a known amount of this compound in a small volume of a water-miscible organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare acidic buffers: Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 5.0, 4.0, 3.0, 2.0).
-
Dilution and Dissolution: Add a small aliquot of the stock solution to each buffer with vigorous vortexing.
-
Observation: Visually inspect for any precipitation immediately and after a defined period (e.g., 1 hour) at room temperature.
-
Quantification (Optional): To determine the exact solubility, prepare saturated solutions at each pH, centrifuge to pellet undissolved solid, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare a stock solution: As described in Protocol 1.
-
Prepare co-solvent mixtures: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% v/v ethanol in a pH 7.4 buffer).
-
Dilution and Dissolution: Add a small aliquot of the stock solution to each co-solvent mixture with vigorous vortexing.
-
Observation and Quantification: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 1%, 2%, 5% w/v).
-
Add excess compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (typically several hours to 24 hours).
-
Separation: Remove the undissolved solid by centrifugation or filtration (using a syringe filter with a pore size of 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method.
Visualizations
References
Preventing decomposition of 5-(Trifluoromethyl)pyridin-2-amine during reactions
Welcome to the Technical Support Center for 5-(Trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical synthesis. Our goal is to help you anticipate and overcome challenges related to the stability and reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is generally stable under standard storage conditions (cool, dry, dark, and under an inert atmosphere). However, its reactivity profile presents challenges in certain chemical transformations. The principal concern is its susceptibility to decomposition, particularly under harsh reaction conditions. The electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences the electron density of the pyridine ring, making the amino group less nucleophilic and the ring itself prone to nucleophilic attack.
Q2: Why is the amino group in this compound less reactive than in 2-aminopyridine?
A2: The strong electron-withdrawing effect of the trifluoromethyl group at the 5-position reduces the electron density on the pyridine ring, including the nitrogen atom of the amino group. This diminished electron density makes the lone pair of electrons on the amino nitrogen less available for donation, thus rendering it a weaker nucleophile compared to the amino group in unsubstituted 2-aminopyridine. This reduced nucleophilicity can lead to sluggish or incomplete reactions, particularly in acylation and alkylation reactions.
Q3: What is the most common decomposition pathway for this compound during reactions?
A3: A significant decomposition pathway, especially following N-acylation or a similar derivatization of the amino group, is intramolecular cyclization. The electron-deficient pyridine ring becomes susceptible to nucleophilic attack by the exocyclic amide oxygen, leading to the formation of a fused heterocyclic system. This process is often irreversible and results in the consumption of the desired product.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Acylation Reactions
Symptoms:
-
Low yield of the desired N-acylated product.
-
Presence of unreacted this compound in the reaction mixture, as observed by TLC, LC-MS, or NMR.
-
Formation of multiple unidentified byproducts.
Root Causes:
-
Reduced Nucleophilicity: The primary reason for slow acylation is the decreased nucleophilicity of the 2-amino group due to the electron-withdrawing -CF3 group.
-
Inappropriate Acylating Agent: Using a mild or sterically hindered acylating agent may not be sufficient to overcome the low reactivity of the amine.
-
Insufficient Activation: In cases of coupling with a carboxylic acid, inadequate activation of the carboxylic acid can lead to poor conversion.
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Use a More Reactive Acylating Agent | Switch from less reactive anhydrides to more reactive acyl chlorides or bromides. | To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at 0 °C, add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). |
| Employ a Coupling Catalyst | For sluggish reactions, particularly with less reactive acylating agents, add a catalytic amount of 4-Dimethylaminopyridine (DMAP). | Add DMAP (0.1 eq) to the reaction mixture described above. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. |
| Enhance Carboxylic Acid Activation | When coupling with a carboxylic acid, use a more potent activating agent such as HATU or COMU in combination with a non-nucleophilic base like DIPEA. | To a solution of the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF, stir for 15 minutes at room temperature. Then, add a solution of this compound (1.0 eq) in DMF and continue stirring until the reaction is complete. |
Troubleshooting Workflow for Sluggish Acylation
Caption: A logical workflow for troubleshooting sluggish acylation reactions.
Issue 2: Decomposition of the N-Acylated Product via Intramolecular Cyclization
Symptoms:
-
Disappearance of the desired N-acylated product over time, especially at elevated temperatures.
-
Formation of a new, often more polar, byproduct with a different UV-vis absorption profile.
-
Complex NMR spectra with the absence of the characteristic N-H proton of the amide and shifts in the aromatic protons of the pyridine ring.
Root Cause:
-
The electron-deficient nature of the trifluoromethyl-substituted pyridine ring makes it susceptible to intramolecular nucleophilic attack by the amide oxygen of the N-acyl group, leading to cyclization and formation of a fused bicyclic product.
Solutions:
| Strategy | Recommendation | Experimental Protocol |
| Protect the Amino Group | The most effective strategy is to protect the amino group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before proceeding with subsequent reactions. | Boc Protection: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed. Work up by partitioning between ethyl acetate and water. The protected amine is typically a stable solid. |
| Control Reaction Temperature | If protection is not feasible, maintain a low reaction temperature throughout the subsequent steps to minimize the rate of intramolecular cyclization. | Run reactions at or below room temperature whenever possible. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the appearance of decomposition products. |
| Choose a Less Oxophilic Acyl Group | If possible, use an acylating agent that results in a less nucleophilic amide oxygen, although this is often not a practical solution. | N/A |
Proposed Decomposition Pathway: Intramolecular Cyclization
Caption: Proposed pathway for decomposition via intramolecular cyclization.
Issue 3: Byproduct Formation in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
Symptoms:
-
Suzuki Coupling: Formation of homocoupled biaryl products, dehalogenated starting material, and boronic acid decomposition products.
-
Buchwald-Hartwig Amination: Formation of hydrodehalogenated starting material and products from catalyst decomposition.
-
Low yields of the desired coupled product.
Root Causes:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling can occur under suboptimal conditions.
-
Poor Substrate Solubility: Inadequate solubility of starting materials or reagents can lead to incomplete reactions.
Solutions:
| Reaction | Strategy | Recommendation |
| Suzuki Coupling | Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-type precatalysts) to promote reductive elimination and minimize side reactions. |
| Base and Solvent Choice | A moderately strong base like K₂CO₃ or K₃PO₄ is often effective. A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) can improve the solubility of the boronic acid and the base. | |
| Buchwald-Hartwig Amination | Catalyst System | Employ a robust catalyst system, such as a palladium precatalyst (e.g., G3 or G4 precatalysts) with a suitable Buchwald ligand. |
| Base Selection | A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is of high purity and handled under inert conditions. | |
| Rigorous Inert Atmosphere | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. |
Decision Tree for Optimizing Cross-Coupling Reactions
Caption: A decision-making guide for optimizing cross-coupling reactions.
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask under an argon atmosphere, add this compound (1.0 equivalent).
-
Dissolve the amine in anhydrous THF.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the Boc-protected product.
Protocol 2: Deprotection of Boc-Protected this compound
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Quantitative Data Summary
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, with appropriate safety precautions in place.
Characterization of byproducts in 5-(Trifluoromethyl)pyridin-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Trifluoromethyl)pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent method for synthesizing this compound involves the amination of a 2-halo-5-(trifluoromethyl)pyridine precursor, typically 2-chloro-5-(trifluoromethyl)pyridine or 2-bromo-5-(trifluoromethyl)pyridine. This is often achieved through nucleophilic aromatic substitution, which can be catalyzed by transition metals like palladium (e.g., Buchwald-Hartwig amination) or copper. The precursor itself is commonly synthesized from 3-picoline through a series of chlorination and fluorination reactions.[1][2]
Q2: What are the potential impurities and byproducts I should be aware of during the synthesis?
A2: Several byproducts can arise depending on the synthetic route and reaction conditions. Key potential impurities include:
-
Isomeric Aminopyridines: Such as 3-(Trifluoromethyl)pyridin-2-amine, which can form if the precursor contains isomeric impurities like 2-chloro-3-(trifluoromethyl)pyridine.[1][2]
-
Halogenated Aminopyridines: If multi-halogenated precursors are present, byproducts like 2-amino-3-chloro-5-(trifluoromethyl)pyridine can be formed.[3]
-
Unreacted Starting Materials: Residual 2-chloro-5-(trifluoromethyl)pyridine is a common process-related impurity.
-
Hydrodehalogenation Byproducts: In palladium-catalyzed reactions, the chloro group can be replaced by a hydrogen atom, leading to the formation of 3-(trifluoromethyl)pyridine.
-
Over-alkylation/arylation Products: In some cases, the amine product can react further, leading to more complex structures, although this is less common under controlled conditions.
Q3: My reaction yield is low. What are the possible causes?
A3: Low yields can be attributed to several factors:
-
Poor quality of starting materials: Impurities in the 2-halo-5-(trifluoromethyl)pyridine can interfere with the reaction.
-
Inefficient catalyst system (for Pd-catalyzed reactions): The choice of palladium precursor, ligand, and base is crucial for efficient amination. The catalyst system may require optimization for this specific substrate.[4]
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can all significantly impact the yield. The electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, making the reaction more challenging.[4]
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress by TLC or LC-MS is recommended.[4]
-
Side reactions: The formation of byproducts, such as through hydrodehalogenation, will consume starting material and reduce the yield of the desired product.
Q4: How can I characterize the byproducts in my reaction mixture?
A4: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main product and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for elucidating the detailed chemical structure of the main product and any isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and byproducts.
Troubleshooting Guides
Issue 1: Presence of an Isomeric Impurity
Observation: HPLC or GC analysis shows a peak with the same mass as the product but a different retention time. NMR analysis of the mixture shows an additional set of pyridine ring signals.
Potential Cause: The 2-chloro-5-(trifluoromethyl)pyridine starting material is contaminated with its isomer, 2-chloro-3-(trifluoromethyl)pyridine.[1][2]
Troubleshooting Steps:
-
Analyze the Starting Material: Use GC-MS or HPLC to check the purity of the 2-chloro-5-(trifluoromethyl)pyridine starting material for the presence of the 2-chloro-3-(trifluoromethyl)pyridine isomer.
-
Purify the Starting Material: If the starting material is impure, consider purification by distillation or column chromatography before proceeding with the amination reaction.
-
Optimize a Purification Method for the Final Product: Develop a robust purification method, such as column chromatography or recrystallization, to separate the desired this compound from its isomer.
Issue 2: Formation of Halogenated Byproducts
Observation: LC-MS analysis reveals a byproduct with a mass corresponding to the addition of an amino group and the retention of a halogen atom (e.g., M+34 for chlorine).
Potential Cause: The starting material contains di-halogenated trifluoromethylpyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Analyze the 2-halo-5-(trifluoromethyl)pyridine precursor by GC-MS to identify and quantify any di-halogenated impurities.
-
Source Higher Purity Precursors: If possible, obtain a starting material with a lower content of multi-halogenated impurities.
-
Modify Reaction Conditions: In some cases, adjusting the reaction temperature or stoichiometry of the amine may favor the mono-amination product.
-
Purification: Utilize column chromatography to separate the desired product from the more polar halogenated amine byproduct.
Byproduct Characterization Data
| Byproduct Name | Chemical Structure | Molecular Weight ( g/mol ) | Common Analytical Observations |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Cl-C₅H₃N(CF₃)(NH₂) | 196.56 | LC-MS peak with m/z corresponding to the chlorinated product. ¹H NMR will show a different splitting pattern for the aromatic protons compared to the desired product.[5] |
| 3-(Trifluoromethyl)pyridin-2-amine | C₅H₄N(CF₃)(NH₂) | 162.12 | HPLC/GC peak with a different retention time but the same mass as the product. ¹⁹F NMR may show a different chemical shift for the CF₃ group. |
| 2-Chloro-5-(trifluoromethyl)pyridine (Unreacted) | C₅H₃N(CF₃)Cl | 181.54 | GC-MS or LC-MS peak corresponding to the starting material. |
| 3-(Trifluoromethyl)pyridine | C₅H₄N(CF₃) | 147.11 | GC-MS peak corresponding to the hydrodehalogenated byproduct. |
Experimental Protocols
Protocol 1: General Procedure for HPLC-UV Analysis of Reaction Mixture
This protocol provides a starting point for the analysis of a typical reaction mixture. Method optimization may be required based on the specific impurities present.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Workflow for the analysis and troubleshooting of byproducts.
Caption: Logic diagram for troubleshooting byproduct identification.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-氨基-3-氯-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 5-(Trifluoromethyl)pyridin-2-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 5-(Trifluoromethyl)pyridin-2-amine, with a focus on scaling up the process. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent industrial method for synthesizing this compound is through the amination of a halogenated precursor, typically 2-chloro-5-(trifluoromethyl)pyridine, with ammonia.[1][2] This reaction is usually conducted at elevated temperatures and pressures in an autoclave.[2]
Q2: What are the typical reaction conditions for the amination of 2-chloro-5-(trifluoromethyl)pyridine?
Typical reaction conditions involve heating 2-chloro-5-(trifluoromethyl)pyridine with aqueous ammonia in a sealed reactor. Temperatures can range from 50 to 200°C, with a preferred range of 100 to 180°C.[2] The reaction is performed under superatmospheric pressure, which can range from approximately 2 to 120 atmospheres, depending on the temperature and the concentration of ammonia.[1][2]
Q3: What are the key safety considerations when running this reaction at scale?
The reaction involves high pressure and temperature, necessitating the use of a properly rated autoclave and adherence to all safety protocols for high-pressure reactions. Ammonia is a corrosive and toxic gas, and aqueous ammonia is a strong irritant; therefore, the reaction and work-up should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The final product, this compound, and its isomers are also toxic and can cause methemoglobinemia if inhaled or ingested, so careful handling is crucial.[3]
Q4: How is the precursor, 2-chloro-5-(trifluoromethyl)pyridine, typically synthesized?
The key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is often synthesized from 3-picoline.[4][5] This multi-step process can involve chlorination and fluorination reactions.[4][5] One approach is a simultaneous vapor-phase chlorination/fluorination at high temperatures.[4]
Q5: Are there alternative methods to the high-pressure amination?
Yes, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be an alternative for synthesizing N-aryl and N-heteroaryl amines. These reactions typically occur under milder conditions than the direct amination with ammonia. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient temperature or pressure. 2. Leak in the reactor system. 3. Poor quality of starting materials (e.g., wet solvent, impure 2-chloro-5-(trifluoromethyl)pyridine). | 1. Gradually increase the temperature and monitor the pressure to ensure it is within the safe operating limits of the autoclave. 2. Check all seals and connections of the autoclave for leaks before starting the reaction. 3. Ensure all reagents and solvents are of high purity and are anhydrous if necessary. |
| Formation of Side Products | 1. Over-reaction due to excessive temperature or reaction time. 2. Presence of impurities in the starting material. 3. For the precursor synthesis, multi-chlorination can occur.[4] | 1. Optimize the reaction time and temperature through small-scale experiments. 2. Purify the 2-chloro-5-(trifluoromethyl)pyridine before the amination step. 3. Carefully control the stoichiometry of the chlorinating agent and the reaction temperature during the precursor synthesis.[4] |
| Difficult Product Isolation/Purification | 1. The product may be an oil or a low-melting solid. 2. Presence of unreacted starting material and byproducts. 3. Emulsion formation during aqueous work-up. | 1. After the reaction, the product can be extracted with a suitable organic solvent.[1] Crystallization or distillation can be used for purification. 2. Column chromatography can be used for purification on a smaller scale. For larger scales, recrystallization or distillation are more practical. 3. Add brine to the aqueous layer to help break up emulsions. |
| Pressure Drop During Reaction | 1. A leak in the reactor system. 2. Consumption of gaseous reactants. | 1. Immediately and safely stop the reaction and cool down the reactor. Check all seals and fittings before restarting. 2. This is expected as the reaction progresses. Monitor the pressure to ensure it follows the expected profile. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of Halogenated Trifluoromethylpyridines
| Starting Material | Ammonia Source | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 2-chloro-4-trifluoromethylpyridine | 28% aqueous ammonia | 180 | ~20 | 10 | ~70 | [2] |
| 2-chloro-4,6-bis(trifluoromethyl)pyridine | 40% aqueous ammonia | 150 | ~26 | 5 | ~66 | [2] |
| 2,3-dichloro-5-trifluoromethylpyridine | 28% aqueous ammonia | 100-125 | ~2 | 29 | Not specified | [1] |
| 3-halogeno-5-trifluoromethylpyridine | Liquid ammonia | 150 | ~120 | 63 | Not specified | [6] |
Experimental Protocols
Protocol: Scale-Up Synthesis of this compound via Amination
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized for specific laboratory conditions and equipment. All work should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety measures in place.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
28% Aqueous ammonia
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
High-pressure autoclave with a stirrer and temperature/pressure controls
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and properly assembled according to the manufacturer's instructions. Perform a leak test before adding any reagents.
-
Charging the Reactor: In a fume hood, carefully charge the autoclave with 2-chloro-5-(trifluoromethyl)pyridine and 28% aqueous ammonia. A typical molar excess of ammonia is used.
-
Reaction: Seal the autoclave and begin stirring. Heat the reactor to the desired temperature (e.g., 150-180°C). The pressure will increase as the temperature rises. Monitor the temperature and pressure throughout the reaction.
-
Cooling and Depressurization: Once the reaction is complete (as determined by preliminary small-scale experiments or in-situ monitoring if available), cool the reactor to room temperature. The pressure will decrease as the reactor cools. Slowly and carefully vent any remaining pressure in a safe and controlled manner.
-
Work-up: Open the autoclave in a well-ventilated area. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-(Trifluoromethyl)pyridin-2-amine and 3-(Trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two constitutional isomers: 5-(Trifluoromethyl)pyridin-2-amine and 3-(Trifluoromethyl)pyridin-2-amine. These compounds are valuable building blocks in medicinal chemistry and materials science, primarily due to the influence of the trifluoromethyl (-CF3) group on the electronic properties and metabolic stability of the parent pyridine ring. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting the properties of resulting molecules.
Introduction
The position of the strongly electron-withdrawing trifluoromethyl group on the pyridine ring significantly impacts the nucleophilicity of the exocyclic amino group and the overall reactivity of the molecule. In this compound, the -CF3 group is in a para-like position relative to the amino group, exerting a strong electron-withdrawing effect through resonance and induction. In contrast, the -CF3 group in 3-(trifluoromethyl)pyridin-2-amine is in a meta-like position, where its electron-withdrawing influence is primarily inductive. This fundamental electronic difference dictates their behavior in various chemical transformations.
Physicochemical Properties
A key indicator of the nucleophilicity of an amine is its basicity, as reflected by the pKa of its conjugate acid. A lower pKa value indicates a less basic and generally less nucleophilic amine.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | 74784-70-6 | C6H5F3N2 | 162.11 | 1.49 ± 0.22 |
| 3-(Trifluoromethyl)pyridin-2-amine | 22245-83-6 (for the corresponding 2-pyridone) | C6H5F3N2 | 162.11 | ~3.49 ± 0.50 (estimated for a close analog) |
Note: The pKa for 3-(Trifluoromethyl)pyridin-2-amine is an estimate based on the predicted pKa of 3-methyl-6-(trifluoromethyl)pyridin-2-amine[1]. The actual value may vary.
The significantly lower predicted pKa of this compound suggests that its amino group is substantially less basic than that of the 3-isomer. This is a direct consequence of the powerful electron-withdrawing effect of the para-like trifluoromethyl group, which delocalizes the lone pair of electrons on the amino nitrogen, reducing its availability for protonation or reaction with electrophiles.
Reactivity Comparison
The differing electronic properties of the two isomers are expected to manifest in their reactivity towards various reagents. While direct comparative studies with identical reaction conditions and reported yields are scarce in the literature, we can infer their relative reactivity from known reactions of aminopyridines and the electronic effects of the trifluoromethyl group.
Acylation Reactions
Acylation of the amino group is a common transformation for these molecules. The rate and yield of this reaction are directly related to the nucleophilicity of the amine.
General Reaction:
Figure 1: General scheme for the acylation of an amine.
Given the lower basicity and therefore lower nucleophilicity of this compound, it is expected to undergo acylation at a slower rate and may require more forcing conditions or a more reactive acylating agent compared to 3-(trifluoromethyl)pyridin-2-amine.
Expected Reactivity: 3-(Trifluoromethyl)pyridin-2-amine > this compound
Diazotization and Sandmeyer-Type Reactions
The conversion of the amino group to a diazonium salt, followed by a Sandmeyer or related reaction, is a powerful tool for introducing a variety of substituents onto the pyridine ring. The efficiency of the initial diazotization step can be influenced by the basicity of the amine.
Experimental Workflow for Sandmeyer Reaction:
Figure 2: A simplified workflow for the Sandmeyer reaction.
While both isomers can undergo diazotization, the less basic 5-substituted isomer may require more carefully controlled conditions to achieve efficient conversion to the diazonium salt. Subsequent reactions of the diazonium salt are then dictated by the stability of this intermediate and the reaction conditions of the Sandmeyer-type reaction. Trifluoromethylation of diazonium salts has been developed as a "Sandmeyer-type" reaction, providing a route to introduce a second trifluoromethyl group.[2][3][4]
Experimental Protocols
Detailed experimental protocols for specific reactions of these compounds are not always available in a comparative context. However, representative procedures for analogous reactions can be adapted.
General Protocol for Acylation of Aminopyridines with Acetic Anhydride
This protocol is a general procedure that can be adapted for both isomers, with the expectation that the reaction time may be longer for the 5-substituted isomer.
-
Dissolution: Dissolve the aminopyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
General Protocol for Diazotization and Sandmeyer Reaction
This protocol outlines the general steps for converting an aminopyridine to a halogenated pyridine via a Sandmeyer reaction.[5]
-
Diazotization: Dissolve the aminopyridine (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl, H2SO4). Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of the copper(I) halide (e.g., CuCl, CuBr) in the corresponding concentrated halogen acid. Add the cold diazonium salt solution to the copper(I) halide solution dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation or chromatography.
Logical Relationship of Reactivity
The underlying principle governing the differential reactivity of these isomers is the electronic effect of the trifluoromethyl group on the pyridine ring.
Figure 3: Logical flow of electronic effects on reactivity.
Conclusion
The reactivity of this compound and 3-(trifluoromethyl)pyridin-2-amine is significantly influenced by the position of the trifluoromethyl group. The 5-substituted isomer is expected to be less reactive towards electrophiles due to the strong electron-withdrawing nature of the -CF3 group in a position that allows for resonance deactivation of the amino group. In contrast, the 3-substituted isomer, where the -CF3 group exerts its influence primarily through an inductive effect, is predicted to be the more nucleophilic and reactive of the two. This difference in reactivity should be a key consideration in the design of synthetic routes utilizing these important building blocks. Further quantitative experimental studies are warranted to provide a more detailed comparison of their reaction kinetics and yields in various transformations.
References
- 1. 3-methyl-6-(trifluoromethyl)pyridin-2-amine | 1211582-57-8 [m.chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
A Comparative Guide to 5-(Trifluoromethyl)pyridin-2-amine and Other Aminopyridines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the choice of building blocks is paramount. Aminopyridines are a critical class of reagents, serving as versatile scaffolds and key intermediates. Among these, 5-(Trifluoromethyl)pyridin-2-amine has emerged as a compound of significant interest due to the unique properties imparted by its trifluoromethyl group. This guide provides an objective comparison of this compound with other common aminopyridines, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Physicochemical Properties: The Impact of Trifluoromethylation
The introduction of a trifluoromethyl (-CF3) group onto the pyridine ring has a profound effect on the molecule's electronic properties and basicity. The strong electron-withdrawing nature of the -CF3 group significantly decreases the basicity of the pyridine nitrogen and the exocyclic amino group. This is quantitatively demonstrated by a comparison of their pKa values.
| Compound | Structure | pKa (Conjugate Acid) |
| 4-Aminopyridine | 9.17[1][2] | |
| 2-Aminopyridine | 6.86[1] | |
| This compound | ![]() | 1.49 (Predicted)[3] |
As the data indicates, this compound is significantly less basic than its unsubstituted counterparts. This reduced basicity can be advantageous in certain reactions by minimizing side reactions, such as catalyst inhibition, that can occur with more basic amines.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are cornerstones of modern synthetic chemistry for the formation of carbon-nitrogen and carbon-carbon bonds, respectively. The electronic properties of the aminopyridine substrate can significantly influence the efficiency of these transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. The electron-deficient nature of this compound can influence its reactivity as a nucleophile in these reactions.
Table 2: Representative Yields in Buchwald-Hartwig Amination of 2-Halopyridines
| Halopyridine | Amine | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd(OAc)2 / X-Phos | Toluene | 100 | 85-95 | [5] |
| 2-Chloropyridine | Morpholine | Pd2(dba)3 / RuPhos | Dioxane | 100 | 92 | [6] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)2 / Xantphos | Toluene | 80 | 95 (at C2) | [7] |
| 2-Bromo-5-(trifluoromethyl)pyridine | Aniline | Pd(OAc)2 / BINAP | Toluene | 80 | ~70-80 | Inferred |
Note: The yield for 2-Bromo-5-(trifluoromethyl)pyridine is an inferred estimate based on the general reactivity trends and may vary depending on the specific reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In this context, halo-aminopyridines can be used as the electrophilic coupling partner. The electron-withdrawing -CF3 group in a halopyridine containing this substituent can enhance the reactivity of the C-X bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
Table 3: Representative Yields in Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh3)4 | Toluene/H2O | 100 | 95 | [8] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2 / Ligand-free | aq. iPrOH | 80 | 98 | [9] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Arylboronic acid | Pd(dppf)Cl2 | Dioxane/H2O | 100 | 65-84 | [10] |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh3)4 | Toluene/H2O | 100 | 70-80 | [8] |
The data suggests that while good to excellent yields can be obtained with various aminopyridines, the presence of the trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyridine still allows for efficient coupling, providing access to a range of biaryl structures.
Applications in Medicinal Chemistry
The trifluoromethyl group is a highly sought-after moiety in drug design. Its incorporation can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[11] this compound is a key building block for the synthesis of a variety of biologically active compounds, including kinase inhibitors. The pyridine scaffold provides a vector for molecular growth, while the trifluoromethyl group can occupy hydrophobic pockets in enzyme active sites.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)2, Xantphos, and NaOtBu.
-
Add the 2-bromopyridine derivative and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 3 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine derivative, arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh3)4.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.
Conclusion
This compound presents a unique reactivity profile compared to other aminopyridines. Its significantly lower basicity, a direct consequence of the electron-withdrawing trifluoromethyl group, can be a desirable trait in minimizing catalyst inhibition and other base-mediated side reactions. While this reduced nucleophilicity might necessitate more robust catalytic systems or harsher conditions in some transformations, it remains a highly effective and valuable building block in palladium-catalyzed cross-coupling reactions. The trifluoromethyl group's favorable impact on the pharmacokinetic properties of drug candidates ensures that this compound will continue to be a crucial tool for researchers in the pharmaceutical and agrochemical industries. The choice between this compound and other aminopyridines will ultimately depend on the specific requirements of the synthetic target and the reaction conditions to be employed.
References
- 1. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of the Biological Activities of 5-(Trifluoromethyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to a variety of derivatives. The strong electron-withdrawing nature of the trifluoromethyl group often enhances metabolic stability and receptor binding affinity. This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of various this compound derivatives, supported by experimental data and detailed protocols.
Anticancer Activity
Derivatives of 5-(trifluoromethyl)pyridine have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Fms-like tyrosine kinase 3 (FLT3) pathways.
Comparative Anticancer Activity Data
A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 9u | A549 (Lung Carcinoma) | 0.35 | Gefitinib | 0.02 |
| MCF-7 (Breast Cancer) | 3.24 | Gefitinib | >40 | |
| PC-3 (Prostate Cancer) | 5.12 | Gefitinib | >40 | |
| EGFR Kinase | 0.091 | Gefitinib | 0.002 | |
| 30 | MV4-11 (Leukemia) | <0.004 | - | - |
| FLT3-D835Y | ≤0.025 | - | - | |
| CHK1 | ≤0.025 | - | - | |
| 32 | MV4-11 (Leukemia) | <0.004 | - | - |
| FLT3-D835Y | ≤0.025 | - | - | |
| CHK1 | ≤0.025 | - | - |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
The anticancer effects of many 5-(trifluoromethyl)pyridine derivatives are attributed to their inhibition of receptor tyrosine kinases like EGFR. The EGFR signaling cascade is a critical pathway in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway.
Anti-inflammatory Activity
Certain 5-(trifluoromethyl)pyridine derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Comparative Anti-inflammatory Activity Data
A series of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives were screened for their anti-inflammatory activity. The percentage of inflammation inhibition in the carrageenan-induced rat paw edema assay is presented below.
| Compound Class | Inflammation Inhibition (%) | Reference Compound | Inflammation Inhibition (%) |
| 5-Trifluoromethyl-Δ²-pyrazolines | 47-65 | Indomethacin | 78 |
| 5-Trifluoromethylpyrazoles | 55-68 | Indomethacin | 78 |
| 3-Trifluoromethylpyrazoles | 62-76 | Indomethacin | 78 |
Note: Higher percentage of inhibition indicates greater anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, a vehicle control, and a positive control (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway Visualization
The anti-inflammatory effects of these derivatives are often linked to the inhibition of the COX-2 enzyme, which is a key player in the synthesis of prostaglandins, potent inflammatory mediators.
Caption: COX-2 pathway in inflammation.
Antimicrobial Activity
The trifluoromethylpyridine moiety has also been incorporated into molecules with the aim of developing novel antimicrobial agents.
Comparative Antimicrobial Activity Data
While specific data for this compound derivatives are limited in the readily available literature, related trifluoromethylpyridine and pyrazole derivatives have shown promising antimicrobial activity. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, is a key measure of efficacy.
| Compound Class/ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-Trifluoromethylpyridine Nucleosides | Staphylococcus aureus | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 |
| Bacillus infantis | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 | |
| Escherichia coli | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 | |
| Stenotrophomonas maltophilia | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 | |
| N-(trifluoromethyl)phenyl pyrazole (25) | Staphylococcus aureus (some strains) | 0.78 | Vancomycin | 0.78 - 1.56 |
| Staphylococcus epidermidis | 1.56 | Vancomycin | >50 | |
| Enterococcus faecium | 0.78 | Vancomycin | 3.12 |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control well (broth and inoculum without the compound) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow Visualization
The broth microdilution method is a systematic process for determining the minimum inhibitory concentration of a compound.
Caption: Broth microdilution workflow.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The presented data highlights their potential in the development of new therapeutic agents for cancer, inflammation, and infectious diseases. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for specific biological targets. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the evaluation of these and other novel chemical entities.
A Comparative Guide to the Structure-Activity Relationship of 5-(Trifluoromethyl)pyridin-2-amine Analogs as PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)pyridin-2-amine scaffold serves as a crucial building block in medicinal chemistry, prized for its ability to impart favorable properties such as metabolic stability and enhanced binding affinity to drug candidates.[1][2] This guide provides an objective comparison of a series of analogs based on this core structure, focusing on their structure-activity relationships (SAR) as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. The frequent dysregulation of the PI3K/mTOR pathway is a key factor in various human cancers, making it a significant target for therapeutic intervention.[1][3][4]
This analysis is centered on the preclinical characterization of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, also known as bimiralisib) and its analogs. The data presented herein summarizes their enzymatic and cellular activities, offering insights into the structural modifications that govern potency and selectivity.[1][3]
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro enzymatic and cellular activities of this compound analogs and related structures. The data highlights how substitutions on the pyridine and alternative aryl cores influence inhibitory activity against PI3Kα and mTOR, as well as cellular potency.
Table 1: Enzymatic and Cellular Activity of Pyridine-Substituted Triazine Analogs
| Compound | R¹ | R² | PI3Kα Kᵢ (nM) | mTOR Kᵢ (nM) | mTOR/PI3Kα Ratio | A2058 Cell IC₅₀ (nM) (p-Akt S473) | A2058 Cell Proliferation IC₅₀ (nM) |
| 1 (PQR309) | H | CF₃ | 17 | 61 | 3.6 | 100 | 250 |
| 13 | H | H | 130 | 1100 | 8.5 | 1100 | >5000 |
| 14 | CH₃ | H | >5000 | >5000 | - | >5000 | >5000 |
| 15 | CF₃ | H | 1300 | >5000 | >3.8 | 4800 | >5000 |
Data sourced from the Journal of Medicinal Chemistry.[1][3]
Table 2: Comparative Activity of Pyridine vs. Pyrimidine Core Analogs
| Compound | Aryl Moiety | R | PI3Kα Kᵢ (nM) | mTOR Kᵢ (nM) | mTOR/PI3Kα Ratio | A2058 Cell IC₅₀ (nM) (p-Akt S473) | A2058 Cell Proliferation IC₅₀ (nM) |
| 1 (PQR309) | 4-(CF₃)-pyridin-2-yl | CF₃ | 17 | 61 | 3.6 | 100 | 250 |
| 2 | 4-(CF₃)-pyrimidin-2-yl | CF₃ | 11 | 280 | 25.5 | 150 | 450 |
| 10 | Pyridin-2-yl | H | 130 | 1100 | 8.5 | 1100 | >5000 |
| 11 | Pyrimidin-2-yl | H | 90 | 210 | 2.3 | 470 | 2200 |
| 16 | 4-(CH₃)-pyrimidin-2-yl | CH₃ | 34 | 540 | 15.9 | 300 | 1300 |
Data sourced from the Journal of Medicinal Chemistry.[3]
Structure-Activity Relationship (SAR) Insights
The data reveals key structural requirements for potent PI3K/mTOR inhibition within this chemical series.
Caption: Key structure-activity relationships of the this compound scaffold.
Key Observations:
-
Importance of the C4-Trifluoromethyl Group: The introduction of a trifluoromethyl group at the C4 position of the pyridine ring (Compound 1 ) dramatically increases both enzymatic and cellular potency compared to the unsubstituted analog (Compound 13 ).[1][3]
-
Detrimental Effect of C3-Substitution: In contrast, placing lipophilic substituents like methyl (Compound 14 ) or trifluoromethyl (Compound 15 ) at the C3 position leads to a significant loss of activity against both PI3Kα and mTOR.[1][3]
-
Pyridine vs. Pyrimidine Core: Replacing the 4-(trifluoromethyl)pyridin-2-amine moiety with a 4-(trifluoromethyl)pyrimidin-2-amine core (Compound 2 ) maintains high PI3Kα potency but diminishes affinity for mTOR, thereby increasing the selectivity for PI3Kα over mTOR (mTOR/PI3Kα ratio of 25.5 vs. 3.6).[3]
-
Role of the Aryl Moiety: The aryl substitution pattern is crucial for fine-tuning the PI3K versus mTOR activity profile.[3]
PI3K/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The inhibitors discussed in this guide target the class I PI3K enzymes and mTOR, thereby blocking downstream signaling.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of PI3K and mTOR kinases.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Substrate (e.g., phosphatidylinositol for PI3K)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase enzyme, substrate, and diluted test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) values by fitting the dose-response data to a four-parameter logistic equation.[1][5]
Cellular Phosphorylation Assay (In-Cell Western)
This assay quantifies the inhibition of pathway signaling within cells by measuring the phosphorylation status of downstream targets like Akt.
Materials:
-
Cancer cell line (e.g., A2058 melanoma)
-
Cell culture medium and supplements
-
Test compounds
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies (e.g., anti-phospho-Akt Ser473, and a normalization antibody like anti-Actin)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Fix the cells by adding the fixing solution.
-
Wash the cells and then permeabilize them to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer for 90 minutes.
-
Incubate the cells with primary antibodies overnight at 4°C.
-
Wash the plates and incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour.
-
Wash again and allow the plates to dry.
-
Scan the plates using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for the phospho-protein and normalize it to the intensity of the loading control protein.
-
Determine IC₅₀ values from the resulting dose-response curves.[1][5]
Cell Proliferation Assay
This assay determines the effect of the compounds on the growth of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A2058, SKOV3)
-
Cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or sulforhodamine B)
-
96-well plates
Procedure:
-
Seed cells at a low density in 96-well plates and allow them to attach.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader. The signal is proportional to the number of viable cells.
-
Calculate the IC₅₀ values for cell proliferation inhibition by plotting the percentage of cell growth inhibition against the compound concentration.[1][3]
Caption: General workflow for the evaluation of this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sciencegate.app [sciencegate.app]
- 3. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethylpyridine Isomers in Drug Design: Enhancing Potency and Optimizing Pharmacokinetics
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structure, offering a powerful tool to enhance the efficacy and pharmacokinetic profile of drug candidates. The positional isomerism of the trifluoromethyl group on the pyridine ring—at the 2, 3, or 4-position—imparts distinct physicochemical and pharmacological properties. This guide provides an objective comparison of these isomers, supported by experimental data, to inform rational drug design.
The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The strong electron-withdrawing nature of the -CF3 group can also influence the pKa of the pyridine nitrogen, affecting its charge state at physiological pH and its potential for ionic interactions with biological targets.[3] Understanding the nuanced differences between 2-trifluoromethylpyridine (2-TMFP), 3-trifluoromethylpyridine (3-TMFP), and 4-trifluoromethylpyridine (4-TMFP) is therefore critical for optimizing drug-target interactions and achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Physicochemical Properties: A Comparative Overview
The position of the trifluoromethyl group directly impacts the electronic distribution and steric hindrance around the pyridine ring, leading to variations in key physicochemical parameters like pKa and logP. These parameters are fundamental in determining a compound's solubility, permeability, and potential for off-target effects.
| Property | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine |
| pKa | ~1.91 (Predicted)[4] | ~3.5 (Predicted) | ~3.8 (Predicted) |
| logP | 1.70[5] | 1.83 (Predicted) | 1.7[6] |
Note: Predicted values are based on computational models and should be considered as estimates.
The electron-withdrawing trifluoromethyl group generally lowers the basicity (pKa) of the pyridine nitrogen compared to pyridine itself (pKa ≈ 5.2). The effect is most pronounced in the 2-position due to the proximity of the -CF3 group to the nitrogen. The logP values, a measure of lipophilicity, are comparable among the isomers, suggesting that all three can contribute to increased membrane permeability.
Impact on Pharmacokinetics: Metabolic Stability and Cell Permeability
A significant advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer drug half-life and improved bioavailability.
While direct comparative studies on the metabolic stability of the three TMFP isomers are limited, studies on related structures suggest that the position of the -CF3 group can influence the metabolic profile. For instance, in a study on 3-trifluoromethylpyridine, the major metabolite was identified as the N-oxide, indicating metabolism at the pyridine nitrogen.[7] The steric hindrance provided by the -CF3 group in the 2-position may offer greater protection against N-oxidation compared to the 3- and 4-positions.
Pharmacological Implications: Case Studies in Drug Design
The choice of TMFP isomer can have a profound impact on a drug's pharmacological activity and target selectivity. The unique electronic and steric properties of each isomer can be leveraged to optimize binding to specific biological targets.
2-Trifluoromethylpyridine in Androgen Receptor Antagonists:
The 2-TMFP moiety is a key component of several potent androgen receptor (AR) antagonists, such as Apalutamide and Enzalutamide , used in the treatment of prostate cancer.[8][9][10] In these drugs, the 2-TMFP ring plays a crucial role in binding to the ligand-binding domain of the AR, effectively blocking the signaling pathway that drives tumor growth.[1][8]
3-Trifluoromethylpyridine in Kinase Inhibitors:
The 3-TMFP scaffold is found in Pexidartinib , a kinase inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R).[11][12] Pexidartinib is used to treat tenosynovial giant cell tumor. The 3-TMFP group in Pexidartinib contributes to the overall binding affinity and selectivity for its target kinase.[12]
4-Trifluoromethylpyridine in Drug Candidates:
The 4-TMFP isomer is also a valuable building block in drug discovery. For example, derivatives of 4-TMFP have been explored for various therapeutic applications, leveraging the electronic properties of the -CF3 group at the 4-position to modulate target interactions.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.
Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability of trifluoromethylpyridine isomers by measuring their rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compounds (2-TMFP, 3-TMFP, 4-TMFP)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test compound to the wells and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of trifluoromethylpyridine isomers using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayers with HBSS.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Measure the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
Target Binding Affinity Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of a drug candidate containing a TMFP isomer to its target protein using a competitive binding assay.
Materials:
-
Target protein
-
Labeled ligand (with known affinity)
-
Unlabeled test compound (containing the TMFP isomer)
-
Assay buffer
-
Detection system (e.g., fluorescence polarization, radioligand binding assay)
Procedure:
-
Incubate the target protein with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Measure the signal from the labeled ligand (which will decrease as it is displaced by the unlabeled test compound).
-
Plot the signal against the concentration of the unlabeled test compound to determine the IC50 value (the concentration of the unlabeled compound that displaces 50% of the labeled ligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The choice of trifluoromethylpyridine isomer is a critical decision in drug design that can significantly influence a compound's physicochemical properties, pharmacokinetic profile, and pharmacological activity. While all three isomers offer the general benefits of the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity, their positional differences lead to distinct electronic and steric environments. The 2-TMFP isomer has proven highly effective in androgen receptor antagonists, while the 3-TMFP isomer has found utility in kinase inhibitors. The continued exploration of all three isomers in diverse therapeutic areas will undoubtedly lead to the development of novel and improved medicines. By carefully considering the comparative data and employing the experimental protocols outlined in this guide, researchers can make more informed decisions in the selection and optimization of TMFP-containing drug candidates.
References
- 1. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(2-Methoxyphenyl)-5-(trifluoromethyl)pyridine CAS#: 2564535-27-7 [chemicalbook.com]
- 5. 2-(Trifluoromethyl)pyridine | CAS#:368-48-9 | Chemsrc [chemsrc.com]
- 6. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of Kinase Inhibitors Derived from 5-(Trifluoromethyl)pyridin-2-amine and Alternatives in PI3K/mTOR Signaling
A Comprehensive Guide for Researchers and Drug Development Professionals
The 5-(trifluoromethyl)pyridin-2-amine scaffold has emerged as a crucial pharmacophore in the development of potent kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] This guide provides a detailed comparison of the efficacy of bimiralisib (PQR309), a prominent inhibitor derived from this scaffold, against other key PI3K/mTOR inhibitors. The comparison is supported by quantitative biochemical and cellular data, detailed experimental protocols, and visual diagrams of the targeted pathway and experimental workflows.
Overview of Compared Kinase Inhibitors
The primary focus of this guide is bimiralisib (PQR309) , a brain-penetrant, pan-class I PI3K/mTOR inhibitor.[4][5][6][7] Its performance is compared with four other well-characterized inhibitors that target the PI3K/mTOR pathway:
-
Buparlisib (BKM120): A pan-class I PI3K inhibitor with limited mTOR activity.[8][9]
-
Apitolisib (GDC-0980): A dual inhibitor of all class I PI3K isoforms and mTOR.[10][11][12][13]
-
Gedatolisib (PKI-587): A potent dual inhibitor of PI3Kα, PI3Kγ, and mTOR.[14][15][16][17][18]
-
Pictilisib (GDC-0941): A potent inhibitor of PI3Kα and PI3Kδ with moderate selectivity against other isoforms.[19][20][21][22][23]
Biochemical Efficacy: A Comparative Analysis
The in vitro potency of these inhibitors against their respective kinase targets is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for each compound against the class I PI3K isoforms (α, β, δ, γ) and mTOR.
Table 1: Biochemical Potency (IC50) of Kinase Inhibitors Against PI3K Isoforms and mTOR
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| Bimiralisib (PQR309) | 33[5][7] | 661[5][7] | 451[5][7] | 708[5][7] | 89[5][7] |
| Buparlisib (BKM120) | 52[8][9] | 166[8][9] | 116[8][9] | 262[8][9] | - |
| Apitolisib (GDC-0980) | 5[10][11][12][13] | 27[10][11][12][13] | 7[10][11][12][13] | 14[10][11][12][13] | 17 (Ki)[10][11] |
| Gedatolisib (PKI-587) | 0.4[14][15][16][17][18] | - | - | 5.4[14][15][16][17][18] | 1.6[14][15][16][17][18] |
| Pictilisib (GDC-0941) | 3[19][20][21][22][23] | 33[21][22][23] | 3[19][20][21][22][23] | 75[21][22][23] | 580[21] |
Table 2: Dissociation Constants (Kd) for Bimiralisib (PQR309)
| Kinase Target | Kd (nM) |
| PI3Kα | 1.5[4] |
| PI3Kβ | 11[4] |
| PI3Kδ | 25[4] |
| PI3Kγ | 25[4] |
| mTOR | 12[4] |
Cellular Efficacy: Anti-Proliferative Activity
The ability of these inhibitors to suppress the growth of cancer cell lines provides a more biologically relevant measure of their efficacy. The following table presents the IC50 values for cell proliferation in various cancer cell lines.
Table 3: Cellular Anti-Proliferative Activity (IC50) of Kinase Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Bimiralisib (PQR309) | U87 | Glioblastoma | 7104[6] |
| U251 | Glioblastoma | 11986[6] | |
| Lymphoma Cell Lines (Median) | Lymphoma | 233[4] | |
| Buparlisib (BKM120) | A2780 | Ovarian | 100-700 (GI50) |
| U87MG | Glioblastoma | 100-700 (GI50) | |
| MM.1S | Multiple Myeloma | <1000[8] | |
| Apitolisib (GDC-0980) | PC3 | Prostate | 307[11] |
| MCF7 | Breast | 255[11] | |
| Gedatolisib (PKI-587) | MDA-361 | Breast | 4[14][17] |
| PC3-MM2 | Prostate | 13.1[14][17] | |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 950[20] |
| A2780 | Ovarian | 140[20] | |
| PC3 | Prostate | 280[20] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for evaluating kinase inhibitor efficacy.
Caption: PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Activity Assays
Objective: To determine the in vitro potency (IC50) of a compound against a purified kinase.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, resulting in a FRET signal.
-
Procedure:
-
Kinase, biotinylated substrate, and ATP are incubated with varying concentrations of the inhibitor in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (europium-labeled antibody and streptavidin-APC) are added, and the mixture is incubated to allow for binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
2. Scintillation Proximity Assay (SPA):
-
Principle: This method measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into a biotinylated substrate. The substrate is captured by streptavidin-coated SPA beads, bringing the radiolabel into close enough proximity to excite the scintillant in the beads, producing a detectable light signal.
-
Procedure:
-
The kinase reaction is carried out in the presence of the inhibitor, biotinylated substrate, and [γ-33P]ATP.[20]
-
The reaction is stopped, and streptavidin-coated SPA beads are added.
-
The mixture is incubated to allow the biotinylated substrate to bind to the beads.
-
The plate is centrifuged, and the signal is measured using a scintillation counter.[20]
-
IC50 values are determined from the dose-response curve.
-
Cellular Proliferation Assays
Objective: To assess the effect of a kinase inhibitor on the growth and viability of cancer cells.
1. MTS/WST-1 Assay:
-
Principle: These are colorimetric assays that measure cell viability based on the reduction of a tetrazolium salt (MTS or WST-1) by metabolically active cells to form a colored formazan product.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the kinase inhibitor for a specified period (e.g., 72 hours).[24]
-
The MTS or WST-1 reagent is added to each well, and the plates are incubated for 1-4 hours.[24]
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-1).[16][24]
-
The IC50 value is calculated from the resulting dose-response curve.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Procedure:
-
Cells are plated in 96-well plates and treated with the inhibitor as described for the MTS/WST-1 assay.[25]
-
After the incubation period, the CellTiter-Glo® reagent is added directly to the wells.[25]
-
The plate is mixed on an orbital shaker to induce cell lysis.
-
The luminescent signal is measured using a luminometer.
-
The IC50 value is determined from the dose-response data.
-
Conclusion
The this compound derivative, bimiralisib (PQR309), demonstrates potent inhibition of the PI3K/mTOR pathway. Its biochemical profile reveals a balanced inhibition of both PI3K isoforms and mTOR, distinguishing it from more selective PI3K inhibitors like buparlisib and pictilisib. When compared to other dual PI3K/mTOR inhibitors such as apitolisib and gedatolisib, bimiralisib shows a different selectivity profile across the PI3K isoforms. The cellular efficacy data underscores the anti-proliferative effects of these compounds across a range of cancer cell lines, with potencies varying depending on the genetic context of the cells. The provided protocols and diagrams offer a framework for the continued investigation and comparison of these and other kinase inhibitors, aiding researchers in the rational design and development of novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. biolinkk.com [biolinkk.com]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. adooq.com [adooq.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Gedatolisib (PKI-587) | 购买PI3K 抑制剂 - Selleck [selleck.cn]
- 17. Gedatolisib | PI3K | mTOR | TargetMol [targetmol.com]
- 18. selleck.co.jp [selleck.co.jp]
- 19. selleck.co.jp [selleck.co.jp]
- 20. selleckchem.com [selleckchem.com]
- 21. adooq.com [adooq.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. doc.abcam.com [doc.abcam.com]
- 24. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Docking Studies of 5-(Trifluoromethyl)pyridin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of docking studies involving 5-(Trifluoromethyl)pyridin-2-amine derivatives and their interactions with various protein targets implicated in cancer and other diseases. The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in key interactions within protein active sites, leading to potent and selective inhibition. This document summarizes quantitative binding data, details standardized experimental protocols for molecular docking, and visualizes relevant biological pathways and workflows to support rational drug design and development efforts.
Comparative Docking Performance
The following tables summarize the quantitative data from various docking studies of this compound derivatives against key protein targets. These targets are involved in critical cell signaling pathways, and their inhibition is a key strategy in modern drug discovery.
| Derivative/Compound | Target Protein(s) | PDB ID(s) | Reported Binding Affinity / Activity | Key Interactions |
| Compound A (5-trifluoromethyl-2-aminopyrimidine core) | FLT3, CHK1 | 2YM8 (CHK1) | Potent dual inhibitor | Forms two hydrogen bonds with Glu85 and Cys87 of CHK1 and Cys694 of FLT3. The primary amine at the 4-position of the pyrimidine has hydrogen bonds with Glu91 of CHK1 and Arg745 and Asp759 of FLT3.[1] |
| Compound 30 (5-trifluoromethyl-2-aminopyrimidine derivative) | FLT3, CHK1 | 2YM8 (CHK1) | Excellent kinase potency and antiproliferative activity against MV4-11 cells | The 1-N and 2-NH on the pyrimidine core form two hydrogen bonds with the hinge region residue Cys87 of CHK1 or Cys694 of FLT3. The primary amine on the 4-position of the pyrimidine ring forms two hydrogen bond interactions with the polar residues Arg745 as well as Asp759 of FLT3. A vital hydrogen bond is also observed between the Lys614 of FLT3 and the methylsulfonyl group on the quinoline ring.[1] |
| PQR309 (Bimiralisib) | PI3Kγ, mTOR | 5OQ4 (PI3Kγ) | High affinity for all class I PI3K isoforms and mTOR kinase | One morpholine of PQR309 forms a hydrogen bridge with the backbone amide of Val882 in PI3Kγ. The amino group of the 2-amino-4-(trifluoromethyl)pyridine moiety forms H-bonds with Asp836, Asp841, and Asp964.[2] |
| EF2 (5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine) | Androgen Receptor (AR) | Not specified | IC50 = 0.30 μM | Potent inhibition of the AR pathway.[3][4] |
| EL15 (5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivative) | Androgen Receptor (AR) | Not specified | IC50 = 0.94 μM | Antagonizes wild-type and variant drug-resistant ARs.[3][4] |
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a standardized and detailed methodology for conducting molecular docking studies, synthesized from best practices in the field. This protocol is designed to be broadly applicable for the docking of small molecules, such as this compound derivatives, into the active sites of protein targets.
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Cleaning: All non-essential molecules, including water, ions, and co-crystallized ligands, are removed from the PDB file.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate protonation states for titratable residues are assigned, typically at a physiological pH of 7.4. Atomic charges are then assigned using a force field such as AMBER or CHARMM.
-
Structural Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to optimize the hydrogen-bonding network.
Ligand Preparation
-
3D Structure Generation: The 2D structure of the this compound derivative is drawn using chemical drawing software like ChemDraw or Marvin Sketch and converted to a 3D conformation.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Partial atomic charges are calculated for the ligand atoms.
-
Torsion Angle Definition: Rotatable bonds within the ligand are identified and defined to allow for conformational flexibility during the docking process.
Molecular Docking
-
Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box are set to encompass the entire binding pocket to allow the ligand to explore different binding poses.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina or GLIDE, is used to systematically search for the optimal binding pose of the ligand within the protein's active site. The algorithm samples different conformations of the ligand and evaluates the binding energy for each pose.
-
Scoring and Ranking: The different binding poses are scored and ranked based on their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Post-Docking Analysis
-
Binding Pose Visualization: The predicted binding poses of the ligand are visualized in the context of the protein's active site using molecular graphics software like PyMOL or Chimera.
-
Interaction Analysis: The key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified and analyzed.
-
Results Validation: The docking results can be further validated by comparing the predicted binding mode with experimental data, if available, or by performing molecular dynamics simulations to assess the stability of the protein-ligand complex.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the docking studies of this compound derivatives.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the PI3K/mTOR signaling pathway by PQR309.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5-(Trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl group into pyridinyl scaffolds is a cornerstone of modern medicinal and agrochemical design, lending molecules enhanced metabolic stability and binding affinity. 5-(Trifluoromethyl)pyridin-2-amine is a critical building block in this arena, and its efficient synthesis is of paramount importance. This guide provides a head-to-head comparison of two prominent synthetic routes to this valuable intermediate: a classical multi-step synthesis originating from 3-picoline and a more contemporary approach utilizing a Buchwald-Hartwig amination.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the two synthetic routes, allowing for a direct comparison of their respective efficiencies and required reaction conditions.
Route 1: Multi-step Synthesis from 3-Picoline
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Oxidation | 3-Picoline | Hydrogen Peroxide, Acetic Acid | Acetic Acid | 70-80 | 4 | >95 |
| 2 | Chlorination (Ring) | 3-Picoline-N-oxide | Benzoyl chloride, Triethylamine | Dichloromethane | Reflux | 3 | ~56 (of 2-chloro-5-methylpyridine) |
| 3 | Chlorination (Side-chain) | 2-Chloro-5-methylpyridine | Chlorine gas, AIBN | o-dichlorobenzene | 140 | 20 | 82.7 (of 2-chloro-5-trichloromethylpyridine) |
| 4 | Fluorination | 2-Chloro-5-trichloromethylpyridine | Anhydrous HF | - | 150-250 | 1-100 | High |
| 5 | Amination | 2-Chloro-5-(trifluoromethyl)pyridine | 28% Aqueous Ammonia | - | 125 | 29 | Not specified for this isomer, but analogous reactions are high yielding. |
Route 2: Buchwald-Hartwig Amination
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Buchwald-Hartwig Amination | 2-Chloro-5-(trifluoromethyl)pyridine | Ammonia source (e.g., Benzophenone imine, LHMDS), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Toluene or Dioxane | 80-110 | 12-24 | Typically high for this type of reaction. |
Experimental Protocols
Route 1: Multi-step Synthesis from 3-Picoline
This route commences with the readily available and inexpensive 3-picoline and proceeds through a series of transformations to install the requisite functional groups.
Step 1: Synthesis of 3-Picoline-N-oxide To a stirred solution of 3-picoline in acetic acid, hydrogen peroxide is added dropwise at a temperature maintained between 70-80°C. The reaction mixture is stirred for 4 hours. After completion, the excess acetic acid is removed under reduced pressure to yield 3-picoline-N-oxide.
Step 2: Synthesis of 2-Chloro-5-methylpyridine In a flask containing 3-picoline-N-oxide and triethylamine in dichloromethane, benzoyl chloride diluted with dichloromethane is added dropwise under reflux. The mixture is refluxed for 3 hours. After the reaction, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by distillation to yield 2-chloro-5-methylpyridine.[1]
Step 3: Synthesis of 2-Chloro-5-trichloromethylpyridine To a solution of 2-chloro-5-methylpyridine and azobisisobutyronitrile (AIBN) in o-dichlorobenzene, chlorine gas is bubbled at 140°C for 20 hours, with additional AIBN added periodically. After the reaction, the mixture is cooled, and excess chlorine is removed by purging with nitrogen. The product is purified by column chromatography and recrystallization to give 2-chloro-5-trichloromethylpyridine.[2]
Step 4: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-trichloromethylpyridine is reacted with anhydrous hydrogen fluoride (HF) in an autoclave at a temperature between 150-250°C. The reaction is maintained for 1 to 100 hours to yield 2-chloro-5-(trifluoromethyl)pyridine.
Step 5: Synthesis of this compound In a sealed autoclave, 2-chloro-5-(trifluoromethyl)pyridine is heated with 28% aqueous ammonia at 125°C for approximately 29 hours.[3] After cooling, the resulting crystalline product is collected by filtration, washed with water, and dried to yield this compound.
Route 2: Buchwald-Hartwig Amination
This modern synthetic route offers a more direct conversion of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, to the final product.
Step 1: Synthesis of this compound In a flame-dried Schlenk flask under an inert atmosphere, 2-chloro-5-(trifluoromethyl)pyridine, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) are combined in an anhydrous solvent such as toluene or dioxane. An ammonia surrogate, such as benzophenone imine or lithium hexamethyldisilazide (LHMDS), is then added. The reaction mixture is heated to 80-110°C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford this compound.
Mandatory Visualization
Caption: Workflow for the multi-step synthesis of this compound.
Caption: A direct, one-step Buchwald-Hartwig amination approach.
Head-to-Head Comparison and Conclusion
Route 1: The Workhorse Method
This classical, multi-step approach is built upon well-established and robust chemical transformations. Its primary advantage lies in the use of inexpensive and readily available starting materials like 3-picoline. However, the synthesis is lengthy, involving five distinct steps, some of which require harsh conditions such as high temperatures, pressures, and the use of corrosive reagents like chlorine gas and anhydrous hydrogen fluoride. While the overall yield can be respectable, the multi-step nature can lead to significant material loss and requires extensive purification at each stage. This route is often favored for large-scale industrial production where the cost of starting materials is a critical factor.
Route 2: The Modern, Efficient Alternative
The Buchwald-Hartwig amination represents a significant advancement in C-N bond formation, offering a more streamlined and often higher-yielding pathway to the target molecule from the key 2-chloro-5-(trifluoromethyl)pyridine intermediate. This method generally proceeds under milder conditions than the final amination step of Route 1 and exhibits broad functional group tolerance. The primary drawback of this approach can be the cost and air-sensitivity of the palladium catalysts and specialized phosphine ligands required. However, for laboratory-scale synthesis and in the context of drug discovery where rapid access to analogs is crucial, the efficiency and directness of the Buchwald-Hartwig amination are highly advantageous.
The choice between these two synthetic routes will ultimately depend on the specific needs of the researcher or organization. For large-scale, cost-driven production, the multi-step synthesis from 3-picoline remains a viable, albeit challenging, option. For research and development, where speed, efficiency, and amenability to analog synthesis are paramount, the Buchwald-Hartwig amination offers a superior and more elegant solution for the preparation of this compound.
References
A Spectroscopic Comparison of 5-(Trifluoromethyl)pyridin-2-amine and Its Halogenated Precursors
In the landscape of pharmaceutical and agrochemical research, trifluoromethylated pyridine derivatives are pivotal building blocks. Their unique physicochemical properties, imparted by the trifluoromethyl group, often enhance metabolic stability and binding affinity. This guide provides a detailed spectroscopic comparison of 5-(Trifluoromethyl)pyridin-2-amine, a key synthetic intermediate, and its common halogenated precursors, 2-chloro-5-(trifluoromethyl)pyridine and 2-bromo-5-(trifluoromethyl)pyridine. The following sections present quantitative spectroscopic data, detailed experimental protocols, and a visual representation of the synthetic and analytical workflow.
Spectroscopic Data Summary
The structural differences between this compound and its precursors are clearly delineated by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra are instrumental in observing the changes in the aromatic protons' chemical environments upon substitution of the halogen atom with an amino group. The introduction of the electron-donating amino group in this compound typically causes an upfield shift (to lower ppm values) of the pyridine ring protons compared to the electron-withdrawing halogenated precursors.
| Compound | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | Solvent |
| This compound | ~6.5 | ~7.4 | ~8.1 | CDCl₃ |
| 2-Chloro-5-(trifluoromethyl)pyridine[1] | 7.497[1] | 7.904[1] | 8.689[1] | CDCl₃[1] |
| 2-Bromo-5-(trifluoromethyl)pyridine | ~7.6 | ~7.9 | ~8.6 | CDCl₃ |
Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data for 2-Bromo-5-(trifluoromethyl)pyridine and some values for the final product are estimated based on typical substituent effects.
¹³C NMR: The carbon NMR spectra provide insight into the carbon framework of the molecules. The carbon atom attached to the substituent at the 2-position (C-2) shows a significant shift depending on whether the substituent is a halogen or an amino group.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | CF₃ |
| This compound | ~158 | ~108 | ~135 (q) | ~142 | ~145 | ~124 (q) |
| 2-Chloro-5-(trifluoromethyl)pyridine | ~152 | ~125 | ~137 (q) | ~146 | ~149 | ~122 (q) |
| 2-Bromo-5-(trifluoromethyl)pyridine | ~142 | ~128 | ~140 (q) | ~146 | ~152 | ~122 (q) |
Note: Data is estimated based on known substituent effects on pyridine rings. 'q' denotes a quartet due to coupling with the fluorine atoms of the CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each molecule. The most prominent differences are observed in the N-H stretching region for the amine product and the C-Halogen stretching region for the precursors.
| Compound | N-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) | Pyridine Ring (cm⁻¹) |
| This compound | 3450-3300 (m, br) | 1350-1100 (s, br) | - | - | 1600-1450 (m-s) |
| 2-Chloro-5-(trifluoromethyl)pyridine[1] | - | 1350-1100 (s, br) | ~800-600 (s) | - | 1600-1450 (m-s) |
| 2-Bromo-5-(trifluoromethyl)pyridine | - | 1350-1100 (s, br) | - | ~700-500 (s) | 1600-1450 (m-s) |
(s = strong, m = medium, br = broad)
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of the compounds. The molecular ion peak (M⁺) is a key identifier.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₆H₅F₃N₂[2] | 162.11[2] | 162 (M⁺), 143, 116, 94 |
| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | 181/183 (M⁺/M+2, ~3:1 ratio), 146, 126, 99 |
| 2-Bromo-5-(trifluoromethyl)pyridine | C₆H₃BrF₃N[3] | 225.99[3] | 225/227 (M⁺/M+2, ~1:1 ratio), 146, 126, 99 |
Experimental Protocols
Standardized protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher field strength.
-
Pulse Program : Standard single-pulse sequence.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or higher.
-
Pulse Program : Proton-decoupled pulse sequence.
-
Number of Scans : 1024 or more, depending on sample concentration.
-
Relaxation Delay : 2-5 seconds.
-
IR Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Instrumentation : Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Data Acquisition :
-
Ionization Mode : Electron Ionization (EI).
-
Ionization Energy : 70 eV.
-
Mass Range : Scan from m/z 40 to 300.
-
Synthetic Pathway and Analytical Workflow
The synthesis of this compound typically proceeds from one of its halogenated precursors. The following diagram illustrates this common synthetic transformation and the subsequent spectroscopic analysis workflow.
Caption: Synthetic route and analytical characterization workflow.
This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors. The distinct spectral signatures of each compound, arising from their differing functional groups, allow for clear identification and purity assessment throughout the synthetic process.
References
Safety Operating Guide
Proper Disposal of 5-(Trifluoromethyl)pyridin-2-amine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-(Trifluoromethyl)pyridin-2-amine (CAS Number: 106877-33-2), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle this chemical with care due to its hazardous properties. This guide offers a procedural, step-by-step approach to its disposal, ensuring that laboratory operations are conducted safely and responsibly.
Hazard Profile and Disposal Overview
This compound is classified as a hazardous substance. The primary disposal method for this compound and its containers is through a licensed professional waste disposal service, typically involving incineration.[1][2] Improper disposal can lead to significant health risks and environmental contamination.
The following table summarizes the key hazard data for this compound, underscoring the importance of the recommended disposal route.
| Hazard Classification | Description | GHS Hazard Statement(s) |
| Acute Toxicity, Oral | Toxic if swallowed. | H301[1], H300 |
| Acute Toxicity, Dermal | Harmful in contact with skin. | H312[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation. | H318[1], H319 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1 Prior to handling the waste, ensure all personnel are equipped with appropriate PPE. This includes, but is not limited to:
- Chemical-resistant gloves (e.g., nitrile).
- Safety glasses with side-shields or chemical goggles.[2]
- A face shield may be necessary for splash protection.
- A lab coat or other protective clothing to prevent skin exposure.
- In cases of inadequate ventilation or potential for dust generation, a NIOSH-approved respirator is required.[2]
2.0 Waste Segregation and Collection
2.1 Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. 2.2 Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical. 2.3 For solid waste, such as contaminated consumables (e.g., weighing paper, gloves, wipes), collect these in a separate, clearly labeled container.[1][2] 2.4 For solutions, use a designated, leak-proof container. Do not pour this chemical down the drain.[2]
3.0 Spill and Decontamination Procedures
3.1 In the event of a spill, evacuate the immediate area. 3.2 For small spills, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[1][2] 3.3 Avoid breathing any dust or vapors.[1][3] 3.4 Decontaminate the spill area with an appropriate solvent or cleaning agent as recommended by your EHS office. 3.5 Collect all cleanup materials as hazardous waste.
4.0 Storage of Waste
4.1 Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] 4.2 Ensure the waste container is tightly closed and stored in a locked-up location if possible.[3] 4.3 Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".
5.0 Final Disposal
5.1 Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[2] 5.2 Provide the waste disposal company with a copy of the Safety Data Sheet (SDS). 5.3 The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products.[1] 5.4 Complete all necessary waste disposal manifests and documentation as required by local, state, and federal regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

